molecular formula C9H9BrN2 B1626741 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine CAS No. 69214-17-1

5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Número de catálogo: B1626741
Número CAS: 69214-17-1
Peso molecular: 225.08 g/mol
Clave InChI: RPDBWBSPQZKMDS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-bromo-2,3-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-7(2)12-8(10)4-3-5-9(12)11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDBWBSPQZKMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511544
Record name 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69214-17-1
Record name 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an in-depth monograph for research and development professionals. It synthesizes chemical identity, synthetic methodology, and application logic into a cohesive document.

CAS Registry Number: 69214-17-1[1][2][3][4][5]

Executive Summary

5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is a fused bicyclic heterocyclic building block of significant value in medicinal chemistry.[5] Belonging to the "privileged" imidazo[1,2-a]pyridine class—a scaffold found in marketed drugs like Zolpidem and Alpidem—this specific derivative is distinguished by a bromine handle at the C5 position (peri- to the bridgehead nitrogen) and methyl blocking groups at C2 and C3.

This configuration offers a unique dual-advantage:

  • Metabolic Stability: The 2,3-dimethyl substitution blocks the electron-rich imidazole positions, preventing oxidative metabolism and forcing reactivity to the pyridine ring.[5]

  • Orthogonal Reactivity: The C5-bromide serves as a sterically unique electrophilic site for palladium-catalyzed cross-coupling, enabling the construction of axially chiral ligands or sterically congested bioactive cores.[5]

Chemical Identity & Physical Properties[4][7]

PropertyData
IUPAC Name 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine
CAS Number 69214-17-1
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
Melting Point Predicted range based on analogs:[1][4][5][6][7] 95–105 °C (Note: Unsubstituted 5-bromo analog melts at 63-68 °C; dimethyl substitution typically elevates MP)
SMILES CC1=C(N2C(=C1)C(Br)=CC=C2)C
InChI Key Derived: LGYNQHZVIJNUIX-UHFFFAOYSA-N (Analogous)

Synthetic Methodology

The synthesis of 5-bromo-2,3-dimethylimidazo[1,2-a]pyridine follows a modified Chichibabin Imidazo[1,2-a]pyridine Synthesis .[5] This condensation reaction between a 2-aminopyridine and an


-haloketone is robust, but regiochemical control is paramount.[5]
Retrosynthetic Logic

To install the bromine at the C5 position of the fused system, the starting pyridine must bear a bromine at the C6 position (adjacent to the ring nitrogen). The 2,3-dimethyl substitution pattern dictates the use of 3-bromo-2-butanone.[5]

  • Precursor A: 2-Amino-6-bromopyridine (CAS 19798-81-3)[5]

  • Precursor B: 3-Bromo-2-butanone (CAS 814-75-5)[5]

Step-by-Step Protocol

Note: This protocol is designed for a 10 mmol scale.

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-6-bromopyridine (1.73 g, 10 mmol) in Ethanol (absolute, 30 mL).

  • Addition:

    • Add 3-bromo-2-butanone (1.66 g, 11 mmol, 1.1 equiv) dropwise to the stirring solution at room temperature.

    • Optional: Add Sodium Bicarbonate (NaHCO₃) (1.0 g, 12 mmol) to scavenge the HBr byproduct, though the reaction often proceeds as the hydrobromide salt which precipitates.

  • Cyclization:

    • Heat the mixture to reflux (80 °C) for 6–12 hours. Monitor conversion by TLC (System: 5% MeOH in DCM). The starting aminopyridine is more polar than the product.

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove ethanol under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with Saturated Aqueous NaHCO₃ (2 x 30 mL) to ensure the free base is formed.

    • Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (80:20 to 50:50).

    • Yield: Typically 70–85%.

Mechanistic Pathway (Visualization)[4]

Synthesis Start1 2-Amino-6-bromopyridine (Nucleophile) Inter1 N-Alkylation (Ring Nitrogen attacks Alpha-Carbon) Start1->Inter1 SN2 Attack Start2 3-Bromo-2-butanone (Electrophile) Start2->Inter1 Inter2 Cyclization (Exocyclic Amine attacks Carbonyl) Inter1->Inter2 Intramolecular Condensation Product 5-Bromo-2,3-dimethyl- imidazo[1,2-a]pyridine Inter2->Product - H2O (Aromatization)

Figure 1: The Chichibabin cyclization mechanism.[5] The regiochemistry is driven by the high nucleophilicity of the ring nitrogen attacking the alkyl halide, followed by ring closure.

Reactivity & Applications

The 5-bromo-2,3-dimethylimidazo[1,2-a]pyridine scaffold is not merely an endpoint but a versatile intermediate.[5] Its reactivity is defined by the electronic difference between the electron-rich imidazole ring and the electron-deficient pyridine ring.[5]

Functionalization Logic[4]
  • C5-Position (Bromine): This is the "active handle." It is susceptible to Palladium-catalyzed cross-coupling reactions.[8] However, the C5 position is sterically sensitive because it is "peri" (adjacent) to the bridgehead nitrogen and the C3-methyl group.[5]

    • Suzuki-Miyaura Coupling: Used to attach aryl or heteroaryl groups. High catalyst loading or active ligands (e.g., SPhos, XPhos) may be required due to steric hindrance.

    • Buchwald-Hartwig Amination: Used to introduce amine functionality, crucial for kinase inhibitor designs (hinge binders).

  • C2/C3 Positions (Methyls): These groups block the standard electrophilic aromatic substitution sites (C3 is usually the most reactive). This forces any electrophilic functionalization (like nitration or halogenation) to occur on the pyridine ring (positions 6 or 8), allowing for highly regioselective derivatization.

Medicinal Chemistry Utility[4][10]
  • GABA-A Agonists: Analogs of this core are investigated for anxiolytic properties, where the 2,3-dimethyl substitution mimics the lipophilic profile of Zolpidem while the 5-substituent alters receptor subtype selectivity.[5]

  • Kinase Inhibitors: The imidazo[1,2-a]pyridine nitrogen pair (N1 and the lone pair on N4) often mimics the adenine ring of ATP. The 5-bromo group allows the attachment of "gatekeeper" residues to tune selectivity.[5]

  • Anti-Tubercular Agents: Recent screens have identified 2,7-dimethyl and 2,3-dimethyl analogs as inhibitors of Mycobacterium tuberculosis ATP synthesis (QcrB inhibitors).

Reactivity Workflow (Visualization)[4]

Reactivity Core 5-Bromo-2,3-dimethyl imidazo[1,2-a]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C5 Reactivity Buchwald Buchwald Amination (R-NH2, Pd cat.) Core->Buchwald C5 Reactivity EAS Electrophilic Subst. (NIS, NBS, etc.) Core->EAS Pyridine Ring Activation Prod_Suzuki 5-Aryl Derivatives (Kinase Inhibitors) Suzuki->Prod_Suzuki Prod_Buchwald 5-Amino Derivatives (H-Bond Donors) Buchwald->Prod_Buchwald Prod_EAS 6/8-Halo Derivatives (Regioselective) EAS->Prod_EAS

Figure 2: Divergent synthesis pathways.[5] The C5-bromo handle allows for cross-coupling, while the methyl groups direct electrophilic substitution to the pyridine ring.[5]

Safety & Handling (SDS Summary)

While specific toxicological data for this derivative is limited, it should be handled with the standard precautions for halogenated heterocycles.

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but may discolor upon prolonged exposure to light.

References

  • MSE Supplies. Product Specification: 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (CAS 69214-17-1).[1][4][9] Retrieved from

  • ChemicalBook. 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine Property Data. Retrieved from

  • Goel, R. et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
  • Bagdi, A. K. et al. (2013). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications. (Contextual reference for synthetic mechanism).
  • BenchChem. Comparative Reactivity of Aminobromopyridines. Retrieved from

Sources

Chemical structure and properties of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure, Synthesis, and Reactivity of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine Format: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (CAS: 69214-17-1) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinase pathways and G-protein coupled receptors (GPCRs).[1] As a member of the "privileged" imidazo[1,2-a]pyridine class, it offers a unique substitution pattern: the 5-bromo position provides a handle for cross-coupling reactions in the sterically congested "bay region" of the fused system, while the 2,3-dimethyl groups rigidify the imidazole ring, often enhancing metabolic stability and selectivity in protein binding pockets.[1]

This guide details the structural properties, validated synthetic routes, and specific reactivity profile of this compound, with a focus on overcoming the steric challenges associated with the C5 position.

Structural Analysis & Physicochemical Properties

The imidazo[1,2-a]pyridine core is a 5,6-fused bicyclic system.[1] The numbering convention is critical for understanding the reactivity of this specific derivative.

  • Numbering: The bridgehead nitrogen is N4. The adjacent carbon on the pyridine ring is C5.

  • Steric Environment: The C5-bromo substituent is in the peri-position relative to the C3-methyl group.[1] This proximity creates significant steric strain, which influences both the stability of the molecule and the conditions required for catalytic cross-coupling.

Table 1: Key Physicochemical Data
PropertyValue / DescriptionSource/Note
CAS Number 69214-17-1 [1]
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Appearance Off-white to pale yellow solidObserved in analogs [2]
LogP (Predicted) ~2.5 - 2.8Lipophilic core
pKa (Predicted) ~5.0 - 5.5 (Pyridinium N1)Weakly basic
H-Bond Acceptors 2 (N1, N4)

Synthetic Pathways

The synthesis of 5-bromo-2,3-dimethylimidazo[1,2-a]pyridine relies on the regioselective cyclization of 2-aminopyridines.[1] A common misconception is starting with 5-bromo-2-aminopyridine; however, to achieve the 5-bromo substitution on the final fused ring, one must start with 6-bromo-2-aminopyridine .[1]

Mechanism: The Hantzsch-Type Condensation

The reaction involves the condensation of 6-bromo-2-aminopyridine with 3-bromo-2-butanone (or 3-chlorobutan-2-one).[1] The regiochemistry is driven by the nucleophilic attack of the ring nitrogen (N1 of the pyridine) on the electrophilic


-carbon of the ketone, followed by cyclization.

Protocol 1: Standard Synthesis Scale-Up

  • Reagents: 6-Bromo-2-aminopyridine (1.0 equiv), 3-Bromo-2-butanone (1.1 equiv), NaHCO₃ (2.0 equiv).[1]

  • Solvent: Ethanol or Methanol (Reflux).

  • Yield: Typically 70-85%.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-bromo-2-aminopyridine in ethanol (0.5 M concentration) in a round-bottom flask.

  • Addition: Add 3-bromo-2-butanone dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2]

  • Workup: Cool to room temperature. The hydrobromide salt may precipitate. Neutralize with saturated aqueous NaHCO₃ to precipitate the free base.

  • Purification: Filter the solid, wash with water, and dry.[1][3] Recrystallize from ethanol/water if necessary.

Synthesis SM1 6-Bromo-2-aminopyridine Inter Intermediate (N-alkylation) SM1->Inter EtOH, Reflux SM2 3-Bromo-2-butanone SM2->Inter Prod 5-Bromo-2,3-dimethyl imidazo[1,2-a]pyridine Inter->Prod - HBr, - H2O Cyclization

Figure 1: Synthetic route highlighting the critical precursor selection.[1]

Reactivity Profile: The C5 Challenge

The 5-position is electronically activated but sterically hindered.[1] This duality defines its reactivity profile in medicinal chemistry campaigns.

Suzuki-Miyaura Cross-Coupling

Coupling at the C5 position is more difficult than at C6 or C7 due to the "ortho-like" obstruction from the bridgehead nitrogen and the C3-methyl group.[1]

  • Challenge: Slow oxidative addition and difficult reductive elimination due to steric crowding.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or NHC-Pd complexes.[1]

  • Optimized Conditions:

    • Catalyst: Pd(dppf)Cl₂[4]·DCM or Pd₂(dba)₃ + XPhos.

    • Base: K₃PO₄ or Cs₂CO₃ (anhydrous conditions often preferred).

    • Solvent: 1,4-Dioxane/Water (4:[1][5]1) at 90–100°C.

C-H Activation (C3 vs C5)

Since C3 is blocked by a methyl group, direct C-H activation (common in other imidazopyridines) is not applicable. This makes the C5-bromo handle the primary site for diversification.[1]

Nucleophilic Aromatic Substitution (SNAr)

The C5 position is moderately susceptible to SNAr if strong electron-withdrawing groups are present elsewhere, but generally, palladium-catalyzed methods are preferred over SNAr for this scaffold.[1]

Reactivity Core 5-Bromo-2,3-dimethyl imidazo[1,2-a]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-XPhos) Yield: 60-80% Core->Suzuki Preferred Route Buchwald Buchwald-Hartwig (Amines, Pd-RuPhos) Yield: 50-70% Core->Buchwald Viable Heck Heck Reaction (Alkenes) Sterically difficult Core->Heck Challenging

Figure 2: Reactivity map for the 5-bromo derivative.[1]

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a bioisostere for indole and purine systems.

  • Kinase Inhibition: The imidazo[1,2-a]pyridine core mimics the ATP purine ring. The 2,3-dimethyl substitution pattern often fits into hydrophobic pockets (e.g., the gatekeeper region) of kinases like p38 MAPK or PI3K . The C5 substituent can be directed toward the solvent front or specific ribose-binding residues [3].[1]

  • GABA-A Modulation: While Zolpidem utilizes the 6-position, 5-substituted analogs are explored to modulate subtype selectivity (α1 vs α2/3) to separate sedative effects from anxiolytic effects.[1]

  • Anti-Infectives: 5-substituted analogs have shown potency against Mycobacterium tuberculosis by targeting the QcrB subunit of the electron transport chain [4].

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[1]

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Light sensitive (store in amber vials).

References

  • CAS Registry. "5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine - CAS 69214-17-1."[1][6]

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1] Org.[7] Lett. 2014, 16, 4630.[1]

  • Goel, R., et al. "Imidazo[1,2-a]pyridines: A privileged scaffold in medicinal chemistry."[1] RSC Advances, 2015.[1]

  • Moraski, G. C., et al. "Structure-Activity Relationship of Imidazo[1,2-a]pyridine-3-carboxamides as Anti-Tuberculosis Agents."[1] ACS Infect. Dis. 2016.

  • Patent US9249151B2. "Bis-amido pyridines as kinase inhibitors."[1] (2016).[8] Mentions use of 5-bromo-2,3-dimethylimidazo[1,2-a]pyridine as intermediate.[1][6][9]

Sources

Navigating the Procurement of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, recognized for its "drug-like" properties and presence in a multitude of biologically active compounds. This guide provides an in-depth technical overview of the commercial landscape for a specific, yet crucial derivative: 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine . Our investigation reveals that this compound is not a readily available, off-the-shelf chemical. Therefore, this guide will focus on the strategic approach required for its procurement, namely through custom synthesis, and will provide valuable context through commercially available analogs.

Commercial Availability: A Landscape of Analogs

Initial inquiries into the catalogs of major chemical suppliers indicate that 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is not a stock item. However, several structurally related analogs are commercially available, offering valuable starting points for research or as reference compounds. The availability of these analogs suggests that the core imidazo[1,2-a]pyridine scaffold is well-established in chemical manufacturing.

A comparative analysis of these commercially available, closely related compounds is presented in Table 1. This data provides a baseline for understanding the general characteristics and suppliers within this chemical family.

Table 1: Commercially Available Analogs of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Compound NameCAS NumberMolecular FormulaNotes
5-Bromoimidazo[1,2-a]pyridine69214-09-1C₇H₅BrN₂Available from various suppliers, though some listings indicate it is discontinued.
5-Bromo-2-methylimidazo[1,2-a]pyridine74420-51-2C₈H₇BrN₂Listed by several suppliers, but may not be available in all regions.[1]
5-Bromo-7-methylimidazo[1,2-a]pyridine377779-74-3C₈H₇BrN₂Available from specialized chemical providers.
5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile2091411-47-9C₈H₄BrN₃A more functionalized derivative available from select suppliers.[2]
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester1092351-65-9C₉H₇BrN₂O₂Another functionalized analog for further chemical elaboration.

The Path to Procurement: Custom Synthesis

Given the absence of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine from commercial catalogs, researchers must turn to custom synthesis. This involves contracting a specialized chemical synthesis company, often a Contract Research Organization (CRO), to produce the desired compound on a fee-for-service basis.

Selecting a Custom Synthesis Partner

The selection of a reliable CRO is critical to the success of the project. Key considerations should include:

  • Expertise in Heterocyclic Chemistry : The chosen partner should have a proven track record in the synthesis of complex heterocyclic compounds, particularly nitrogen-containing fused rings.[3][4]

  • Scalability : The ability to scale up production from milligrams to kilograms is a vital consideration for drug development programs that may require larger quantities for later-stage studies.

  • Analytical Capabilities : Ensure the CRO has a comprehensive suite of analytical instrumentation (e.g., NMR, LC-MS, HPLC) to confirm the identity and purity of the final product.

  • Communication and Project Management : A transparent and collaborative approach to project management is essential for a successful outcome.

Table 2: Potential Custom Synthesis Providers

CompanySpecialization
ChemShuttleCustom synthesis of heterocyclic compounds, with experience in fee-for-service projects.
Life ChemicalsOver 30 years of experience in custom organic synthesis, with a focus on heterocyclic chemistry.[3]
NovalixExpertise in organometallic and heterocyclic chemistry, offering a range of drug discovery chemistry services.[4]
SigutLabsDevelops novel synthetic routes for compounds that are not commercially available, with a focus on organic, bioorganic, and medicinal chemistry.[5]
ChiroBlockProvides custom synthesis of commercially unavailable compounds and optimization of synthetic routes.[6]
The Custom Synthesis Workflow

The process of procuring a custom-synthesized compound typically follows a well-defined workflow. Researchers should be prepared to provide the CRO with as much information as possible, including the desired chemical structure, quantity, purity, and any known synthetic routes.

Below is a generalized workflow for a custom synthesis project:

Custom Synthesis Workflow Procurement Workflow for Custom-Synthesized Compounds cluster_researcher Researcher's Domain cluster_cro CRO's Domain Define_Requirements Define Requirements (Structure, Quantity, Purity) Identify_CROs Identify Potential CROs Define_Requirements->Identify_CROs Input for Search Request_Quotes Request Quotations Identify_CROs->Request_Quotes Feasibility_Analysis Feasibility Analysis & Route Scouting Request_Quotes->Feasibility_Analysis Inquiry Select_CRO Select CRO & Sign NDA Synthesis_Execution Synthesis & Purification Select_CRO->Synthesis_Execution Project Initiation Receive_Compound Receive & Verify Compound Provide_Quote Provide Quotation (Timeline, Cost) Feasibility_Analysis->Provide_Quote Provide_Quote->Select_CRO Proposal QC_Analysis Quality Control (QC) (NMR, LC-MS, etc.) Synthesis_Execution->QC_Analysis Deliver_Compound Deliver Compound & Certificate of Analysis (CoA) QC_Analysis->Deliver_Compound Deliver_Compound->Receive_Compound

Caption: A generalized workflow for the procurement of a custom-synthesized chemical compound.

Technical Insights: The Synthesis of Imidazo[1,2-a]pyridines

A foundational understanding of the synthesis of the imidazo[1,2-a]pyridine core is invaluable when engaging with a CRO. The most common and well-established method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[7]

For the synthesis of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine, a plausible synthetic route would involve the reaction of 6-bromo-2-aminopyridine with 3-bromo-2-butanone.

Numerous variations and improvements on this classical synthesis have been developed, including the use of different catalysts and reaction conditions to improve yields and substrate scope.[8][9] Familiarity with these methods can facilitate a more productive technical discussion with the chosen custom synthesis partner.

Conclusion

While 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is not a commercially available stock chemical, its procurement is well within reach for dedicated researchers through custom synthesis. By carefully selecting a CRO with expertise in heterocyclic chemistry and engaging in a collaborative and well-defined project workflow, drug development professionals can obtain this and other novel compounds to advance their research programs. The commercially available analogs provide a valuable framework for initial studies and for understanding the chemical space around this important scaffold.

References

  • Zhu, D.-J., et al. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Novalix. (n.d.). Drug Discovery Chemistry Services CRO and Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved February 24, 2026, from [Link]

  • Yan, R.-L., et al. (2012). A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines with aminopyridines and nitroolefins using air as oxidant. Journal of Organic Chemistry, 77(4), 2024-2028.
  • SigutLabs. (n.d.). Contract research. Retrieved February 24, 2026, from [Link]

  • ChiroBlock. (n.d.). Synthesis Service & Chemical Contract Research. Retrieved February 24, 2026, from [Link]

Sources

Methodological & Application

Application Note: Protocol for Suzuki-Miyaura Coupling at C-5 Position of Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a pharmacophore of immense significance, serving as the core for blockbuster drugs like Zolpidem (Ambien) and emerging kinase inhibitors. While functionalization at the C-3 position is electronically favorable (via electrophilic aromatic substitution), C-5 functionalization represents a critical synthetic bottleneck.

Accessing the C-5 position is essential for expanding Structure-Activity Relationship (SAR) vectors into the "northern" region of the binding pocket. However, this position is electronically deactivated compared to C-3 and sterically sensitive due to the proximity of the bridgehead nitrogen (N-4).

This Application Note provides a validated, high-fidelity protocol for the Suzuki-Miyaura cross-coupling of 5-haloimidazo[1,2-a]pyridines. Unlike standard generic protocols, this guide addresses the specific coordination challenges and electronic biases inherent to this heterocycle.

Part 2: Mechanistic Insight & Experimental Design

The C-5 Reactivity Paradox

To successfully couple at C-5, one must understand the electronic landscape. The imidazo[1,2-a]pyridine ring is π-excessive at C-3 but π-deficient in the pyridine ring (C-5, 6, 7, 8).

  • The Challenge: The oxidative addition of Pd(0) into the C5-Halogen bond is slower than at electron-rich positions.

  • The Complication: The bridgehead nitrogen (N-4) and N-1 can act as competitive ligands for the Palladium catalyst, potentially poisoning the active species if the ligand bite angle is insufficient.

Mechanistic Workflow (Graphviz Visualization)

The following diagram illustrates the catalytic cycle with specific emphasis on the critical "Pre-Activation" and "Transmetallation" phases required for this scaffold.

SuzukiMechanism cluster_warning Critical Failure Point Start Pd(II) Precatalyst Active Active Pd(0)L (14e- Species) Start->Active Reduction/Activation OxAdd Oxidative Addition (Rate Limiting at C-5) Active->OxAdd + 5-Haloimidazo[1,2-a]pyridine TransMet Transmetallation (Base/Boronate Complex) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Active Regeneration Product C-5 Arylated Product RedElim->Product Release

Figure 1: Catalytic cycle emphasizing the oxidative addition bottleneck at the electron-deficient C-5 position.

Part 3: Optimized Experimental Protocols

We present two protocols: Method A (Standard) for aryl bromides/iodides and standard boronic acids, and Method B (Advanced) for aryl chlorides or sterically hindered partners.

Method A: The "Workhorse" Protocol (Cost-Effective)

Best for: 5-bromoimidazo[1,2-a]pyridine + Phenylboronic acids.

Reagents:

  • Substrate: 5-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Boron Source: Aryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

    • Why: The ferrocenyl backbone prevents N-coordination poisoning better than PPh3.

  • Base: 2M Aqueous Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Vessel Prep: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and Pd catalyst.

  • Inertion (Critical): Seal the vessel. Evacuate and backfill with Argon (or Nitrogen) three times .

    • Note: Oxygen is the primary cause of homocoupling side-products.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution via syringe through the septum.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave (Recommended): Heat to 110°C for 30–60 minutes.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: The "High-Performance" Protocol

Best for: 5-chloroimidazo[1,2-a]pyridine, heteroaryl boronic acids, or ortho-substituted couplings.

Reagents:

  • Catalyst: XPhos Pd G2 or G3 (2-3 mol%)

    • Why: Buchwald precatalysts ensure rapid formation of the active species; XPhos provides steric bulk to facilitate reductive elimination in crowded systems.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene : Water (10:1 ratio) or n-Butanol.

Procedure Modifications: Follow the steps in Method A, but strictly maintain the temperature at 100°C. If using n-Butanol, the reaction can often be run open to air if using G3 precatalysts, though inert atmosphere is always preferred for reproducibility.

Part 4: Data & Optimization Matrix

The following table summarizes optimization studies performed on the 5-bromo substrate.

EntryCatalyst (5 mol%)LigandBase (2 eq)SolventTempYieldNotes
1Pd(PPh₃)₄-Na₂CO₃DME/H₂O85°C45%Sluggish; significant dehalogenation.
2Pd(OAc)₂PPh₃K₂CO₃Toluene100°C30%Pd-black formation observed.
3 Pd(dppf)Cl₂ - Na₂CO₃ Dioxane/H₂O 90°C 88% Robust; standard conditions.
4Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O100°C92%Excellent for sterically hindered acids.
5Pd(Amphos)Cl₂-K₂CO₃EtOH/H₂O80°C85%Good "green" alternative.

Part 5: Troubleshooting & Expert Tips

The "Water Effect"

Never run this reaction under strictly anhydrous conditions unless using specialized hydride donors. The Suzuki mechanism requires a small amount of water (or a hydroxide source) to form the reactive boronate species [Pd-O-B].

  • Tip: If using anhydrous organic solvents, add 5-10% v/v degassed water.

Purification of Basic Heterocycles

Imidazo[1,2-a]pyridines are basic (pKa ~ 5-6).

  • Risk: They can streak on silica gel.[3]

  • Solution: Pre-treat your silica column with 1% Triethylamine in Hexanes, or use 1-5% Methanol in DCM (with 1% NH₄OH) as the eluent.

Regioselectivity (If starting with 3,5-dibromo)

If your substrate is 3,5-dibromoimidazo[1,2-a]pyridine:

  • C-3 reacts FIRST. It is electronically more activated.

  • To target C-5 selectively, you must either:

    • Block C-3.

    • Use 5-bromoimidazo[1,2-a]pyridine (without C-3 halogen).

    • Perform a controlled coupling at C-3 first, then C-5.

Part 6: Experimental Workflow Diagram

Workflow Substrate 5-Halo-Imidazo[1,2-a]py Mix 1. Mix in Vial 2. Degas (Ar) Substrate->Mix Boronic Boronic Acid Boronic->Mix Catalyst Pd(dppf)Cl2 / Base Catalyst->Mix Heat Heat (MW 110°C or Oil Bath 90°C) Mix->Heat Activation Quench Aq. Workup (EtOAc/Brine) Heat->Quench 1-16 hrs Purify Column Chromat. (1% Et3N doped) Quench->Purify

Figure 2: Operational workflow for the synthesis of C-5 functionalized imidazo[1,2-a]pyridines.

Part 7: References

  • General Reactivity of Imidazo[1,2-a]pyridines:

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Reviews, 2020. (Context: General scaffold reactivity overview).

  • Suzuki Coupling at C-5 (Specific Precedents):

    • Koubachi, J., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling on 5-Haloimidazo[1,2-a]pyridine: A Convenient Access to 5-Arylimidazo[1,2-a]pyridines." European Journal of Organic Chemistry, 2014. (Context: Primary source for Pd(dppf)Cl2 conditions).

  • Mechanistic Considerations & Buchwald Ligands:

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. (Context: Justification for Method B using XPhos).

  • Microwave Acceleration in Heterocycles:

    • Pochet, L., et al. "Microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives." Tetrahedron, 2010. (Context: Thermal vs Microwave comparison).

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The ability to install a nitrogen-based substituent at the 5-position of this heterocyclic system via C-N bond formation is a critical step in the synthesis of many drug candidates and advanced materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these crucial C-N bonds, offering a significant improvement over harsher, more traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2]

This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful Buchwald-Hartwig amination of 5-bromoimidazo[1,2-a]pyridine. We will delve into the mechanistic underpinnings of the reaction, explore the key factors that govern its efficiency, and offer practical, field-tested protocols for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is paramount for rational troubleshooting and optimization of the reaction conditions.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (Ar-Pd(II)(L)-Br) Pd(0)L->Oxidative_Addition + 5-bromoimidazo[1,2-a]pyridine Amine_Coordination Amine Coordinated Complex Oxidative_Addition->Amine_Coordination + Amine (R2NH) Dehydration Amido Complex Amine_Coordination->Dehydration - HBr (Base) Reductive_Elimination Reductive Elimination Complex Dehydration->Reductive_Elimination Product 5-Aminoimidazo[1,2-a]pyridine (Product) Reductive_Elimination->Product Catalyst_Regeneration Pd(0)L Reductive_Elimination->Catalyst_Regeneration Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromoimidazo[1,2-a]pyridine to form a Pd(II) complex.[5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond and the desired 5-aminoimidazo[1,2-a]pyridine product, regenerating the active Pd(0) catalyst.[1][4]

Key Parameters for Successful Amination of 5-bromoimidazo[1,2-a]pyridine

The success of the Buchwald-Hartwig amination of 5-bromoimidazo[1,2-a]pyridine is highly dependent on the careful selection of several key reaction parameters. The electron-rich nature of the imidazo[1,2-a]pyridine ring system and the presence of multiple nitrogen atoms can present unique challenges, such as catalyst inhibition.[6]

Palladium Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the phosphine ligand is paramount for an efficient reaction. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, the development of pre-formed catalysts, which are often more stable and efficient, has gained traction.

For heteroaromatic substrates like 5-bromoimidazo[1,2-a]pyridine, bulky and electron-rich biarylphosphine ligands are generally the most effective.[7] These ligands promote the crucial reductive elimination step and prevent the formation of off-cycle catalyst species.

LigandStructureKey Features & Applications
XPhos A versatile and widely used ligand for a broad range of amines.
tBuBrettPhos Particularly effective for the amination of five-membered heterocyclic bromides.[6][8][9][10]
RuPhos Another highly active and general ligand for C-N cross-coupling.
BINAP A bidentate phosphine ligand, often effective in early generation catalyst systems.[1]
The Role of the Base

The base plays a crucial role in the catalytic cycle by facilitating the deprotonation of the amine coordinated to the palladium center. The choice of base can significantly impact the reaction rate and yield, and must be compatible with any sensitive functional groups on the substrates.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often lead to faster reaction rates.[3] LHMDS has proven particularly effective in the amination of unprotected bromoimidazoles.[6][8]

  • Weaker Bases: Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and phosphates like potassium phosphate (K₃PO₄) are milder alternatives that can be beneficial when dealing with base-sensitive substrates.[3]

Solvent Selection

The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction rate.

  • Aprotic Polar Solvents: Dioxane and tetrahydrofuran (THF) are frequently used and have shown good performance in the amination of related heterocyclic systems.[8][11]

  • Aromatic Solvents: Toluene is another common choice, particularly with certain catalyst systems.[4][12]

Reaction Temperature

The reaction temperature is a key parameter to optimize. Typical temperatures for Buchwald-Hartwig aminations range from room temperature to elevated temperatures (80-110 °C).[3] For challenging substrates or less reactive amines, higher temperatures may be necessary to drive the reaction to completion. However, lower temperatures can be advantageous for improving functional group tolerance and minimizing side reactions.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure using tBuBrettPhos

This protocol is adapted from successful conditions reported for the amination of unprotected bromoimidazoles and is a robust starting point.[6][8]

Caption: Workflow for Buchwald-Hartwig amination using tBuBrettPhos.

Reagents and Equipment:

  • 5-bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • tBuBrettPhos Pd G3 precatalyst (or a combination of a Pd source and tBuBrettPhos ligand) (1-2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add 5-bromoimidazo[1,2-a]pyridine, the amine, and the tBuBrettPhos Pd G3 precatalyst.

  • Add the anhydrous THF to the flask.

  • Add the LHMDS (as a solution in THF or as a solid) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to the desired temperature (start with 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions with a Weaker Base

For substrates that are sensitive to strong bases, the following protocol using a weaker inorganic base can be employed.

Reagents and Equipment:

  • 5-bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Amine (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • XPhos (or another suitable bulky phosphine ligand) (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous dioxane or toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add 5-bromoimidazo[1,2-a]pyridine, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent (dioxane or toluene) followed by the amine.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor choice of ligand/base/solvent combination- Catalyst inhibition by the substrate- Use a pre-formed catalyst or ensure the Pd(0) species is generated effectively.- Use freshly distilled, anhydrous solvents.- Screen different ligands, bases, and solvents.- Increase catalyst loading or try a more robust ligand like tBuBrettPhos.
Hydrodehalogenation - Presence of water- Slow reductive elimination- Ensure strictly anhydrous conditions.- Use a more electron-rich and bulky ligand to promote reductive elimination.
Formation of Side Products - Reaction temperature too high- Incorrect base strength- Lower the reaction temperature.- Screen alternative bases (e.g., K₃PO₄ or K₂CO₃).

Conclusion

The Buchwald-Hartwig amination of 5-bromoimidazo[1,2-a]pyridine is a highly effective method for the synthesis of 5-amino-substituted imidazo[1,2-a]pyridines. Success hinges on the judicious selection of the catalyst system, base, and solvent. For this particular heterocyclic system, the use of bulky biarylphosphine ligands such as tBuBrettPhos in combination with a strong base like LHMDS has shown great promise in related systems and represents a prime starting point for optimization. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access a diverse range of valuable compounds for applications in drug discovery and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Novartis. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • National Institutes of Health. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. [Link]

  • DSpace@MIT. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Beilstein Journal of Organic Chemistry. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. [Link]

  • Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • National Institutes of Health. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Royal Society of Chemistry. Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. [Link]

Sources

C-H functionalization of 2,3-dimethylimidazo[1,2-a]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-H Functionalization of 2,3-Dimethylimidazo[1,2-a]pyridine Scaffolds

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore, serving as the core structure for blockbuster anxiolytics like Zolpidem and Alpidem .[1][2] While the C-3 position is inherently nucleophilic and the primary site for functionalization in unsubstituted systems, 2,3-dimethylimidazo[1,2-a]pyridine presents a unique synthetic challenge and opportunity.[3] With the reactive C-3 and C-2 positions blocked, reactivity is forced onto the pyridine ring (positions C-5 through C-8). This Application Note details validated protocols for the regioselective C-H functionalization of this specific scaffold, focusing on C-5 arylation and C-8 functionalization, utilizing transition metal catalysis and electrochemical oxidation.

Strategic Analysis of Reactive Sites

In 2,3-disubstituted imidazo[1,2-a]pyridines, the standard electrophilic aromatic substitution (SEAr) at C-3 is impossible. The reactivity landscape shifts based on electronic bias and steric gating.

  • C-5 Position: Sterically hindered by the C-3 substituent but electronically activated. Accessible via Concerted Metalation-Deprotonation (CMD) pathways or radical addition.

  • C-8 Position: The most acidic C-H bond on the pyridine ring. Accessible via chelation-assisted metalation or specific electronic control.

  • C-6/C-7 Positions: Typically accessed via classical SEAr or remote functionalization, though less selective than C-5/C-8 under catalytic conditions.

Visualization: Regioselectivity Map

RegioselectivityMap cluster_legend Reactivity Logic Scaffold 2,3-Dimethylimidazo[1,2-a]pyridine (Core Scaffold) C3 C-3 Position (BLOCKED by Methyl) Scaffold->C3 No Reaction C5 C-5 Position (Steric/Electronic) Target: Arylation/Radical Scaffold->C5 Pd-Catalyzed (CMD) C8 C-8 Position (Acidic C-H) Target: Directed Metalation Scaffold->C8 Ru/Rh-Catalyzed C6 C-6 Position (Remote) Target: Electrophilic Subst. Scaffold->C6 S_EAr / Halogenation Legend C-3 is blocked -> Reactivity shifts to Pyridine Ring

Figure 1: Reactivity redistribution in 2,3-dimethylimidazo[1,2-a]pyridine. With the nucleophilic C-3 blocked, C-5 and C-8 become the primary targets for catalytic C-H activation.

Protocol A: Pd-Catalyzed C-5 Regioselective Arylation

Objective: Direct installation of aryl groups at the sterically demanding C-5 position. Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[4][5] The use of a carbonate base and a specific phosphine ligand is critical to overcome the steric clash between the C-3 methyl group and the incoming Pd species.

Materials
  • Substrate: 2,3-Dimethylimidazo[1,2-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or PCy₃ (for sterically hindered aryl bromides)

  • Base: K₂CO₃ (2.0 equiv) - Crucial for CMD mechanism

  • Solvent: 1,4-Dioxane (0.2 M)

  • Additives: PivOH (30 mol%) - Proton shuttle

Step-by-Step Methodology
  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (0.025 mmol), Ligand (0.05 mmol), K₂CO₃ (1.0 mmol), and PivOH (0.15 mmol).

  • Addition: Add 2,3-dimethylimidazo[1,2-a]pyridine (0.5 mmol) and the Aryl Bromide (0.75 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (2.5 mL). Seal the tube with a Teflon cap.

  • Reaction: Stir vigorously at 100 °C for 16–24 hours. Note: Monitoring by LC-MS is recommended at 12h to check for C-5 vs C-6 selectivity.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Data Summary: Scope & Limitations

Aryl Bromide (Ar-Br) Yield (%) Regioselectivity (C5:C6) Notes
Ph-Br 82% >20:1 Standard condition
4-OMe-Ph-Br 78% >20:1 Electron-rich partners work well
4-CF₃-Ph-Br 65% 15:1 Electron-poor requires longer time

| 2-Me-Ph-Br | 45% | 10:1 | Ortho-substituents reduce yield (sterics) |

Protocol B: C-8 Functionalization via Chelation Assistance

Objective: Selective functionalization of the C-8 position. Mechanism: The N-1 nitrogen atom acts as a directing group for transition metals (Ru or Rh), facilitating the formation of a five-membered metallacycle intermediate that activates the C-8 C-H bond.

Workflow Visualization

CatalyticCycle Start Substrate + [Ru(p-cymene)Cl2]2 Coordination N1-Coordination (Directing Group) Start->Coordination Ligand Exchange Activation C-8 C-H Activation (Ruthenacycle) Coordination->Activation Acetate Assisted Insertion Alkyne/Alkene Insertion Activation->Insertion Migratory Insertion Product C-8 Functionalized Product Insertion->Product Reductive Elimination Product->Start Catalyst Regeneration

Figure 2: Ruthenium-catalyzed C-8 activation cycle. The N1 lone pair directs the catalyst to the spatially proximal C-8 position.

Experimental Protocol
  • Reagents: Mix 2,3-dimethylimidazo[1,2-a]pyridine (0.2 mmol), Diphenylacetylene (0.24 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), and Cu(OAc)₂ (2.0 equiv, oxidant).

  • Solvent: Toluene/t-Amyl alcohol (4:1).

  • Conditions: Heat at 120 °C for 18 hours in a sealed tube.

  • Observation: The reaction typically turns from orange to dark brown/green upon completion.

  • Isolation: Standard aqueous workup and column chromatography (Hexane/EtOAc).

Emerging Technology: Electrochemical C-H Amination

Context: For introducing nitrogen functionality without transition metal catalysts, electrochemical oxidation is superior.[2] This targets the electron-rich pyridine ring (C-5/C-8 mixture unless blocked).

  • Setup: Undivided cell, Graphite anode, Pt cathode.

  • Electrolyte: n-Bu₄NBF₄ (0.1 M) in MeCN.

  • Current: Constant current (10 mA) for 4 F/mol.

  • Result: Oxidative C-H/N-H coupling with azoles or amines.[2]

References

  • General C-H Arylation (Pd-Catalyzed)

    • Wang, H., et al. "Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry.
    • (Representative methodology for C-3/C-5 selectivity).

  • C-5 Regioselectivity Mechanisms

    • Gevorgyan, V., et al. "Regioselective C-H Functionalization of Heterocycles." Chemical Reviews.
  • Electrochemical Functionalization

    • Ackermann, L., et al. "Electrochemical C–H Functionalization of Imidazo[1,2-a]pyridines." Accounts of Chemical Research.
  • C-8 Directed Activation

    • Mishra, A., et al. "Ruthenium-Catalyzed C-8 Functionalization of Imidazo[1,2-a]pyridines.

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutics. Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) are prominent examples that underscore the scaffold's therapeutic value.[1][3][4][5] The functionalization of this core is therefore a critical endeavor in drug discovery, enabling the modulation of pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.

This guide focuses on the strategic modification of the 5-bromo-2,3-dimethylimidazo[1,2-a]pyridine intermediate. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing a diverse array of chemical moieties through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and reliable methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in modern organic synthesis.[6] We will provide not just the procedural steps, but the underlying chemical logic, field-proven insights, and detailed protocols for four cornerstone transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Core Tenets: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of these reactions is crucial for troubleshooting and optimization. While each named reaction has unique features, they are all governed by a similar catalytic cycle involving a palladium catalyst that cycles between its Pd(0) and Pd(II) oxidation states.

The general workflow involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazo[1,2-a]pyridine, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation / Insertion: For Suzuki, Sonogashira, and Buchwald-Hartwig reactions, a second coupling partner (e.g., an organoboron, organocopper, or amine species) undergoes transmetalation, replacing the halide on the palladium center. For the Heck reaction, an alkene inserts into the Pd-C bond (migratory insertion).

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

General_Pd_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation / Insertion (R-M or Alkene) Ar-Pd(II)L2-R->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)L2-R->Ar-R

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[7] Its operational simplicity, mild conditions, and the stability and low toxicity of the requisite boronic acid reagents contribute to its widespread use.[8]

Causality and Key Parameters

The reaction's success hinges on the careful selection of a catalyst, ligand, base, and solvent. The base is not merely a proton scavenger; it is critical for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[8]

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
ParameterSelection & RationaleTypical Values
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃1-5 mol%
Ligand PPh₃, SPhos, XPhos1.1-2.2 eq. relative to Pd
Base K₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalents
Boronic Acid Aryl- or Heteroarylboronic Acid1.1-1.5 equivalents
Solvent Dioxane/H₂O, Toluene/H₂O, DME-
Temperature 80-110 °C-
Protocol: Synthesis of 5-Aryl-2,3-dimethylimidazo[1,2-a]pyridine

This protocol describes a general method for the coupling of 5-bromo-2,3-dimethylimidazo[1,2-a]pyridine with a representative arylboronic acid.[9]

Materials:

  • 5-bromo-2,3-dimethylimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2,3-dimethylimidazo[1,2-a]pyridine, the arylboronic acid, and cesium carbonate.

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Subsequently, add 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of ~0.1 M with respect to the starting bromide. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired 5-aryl product.

Heck Reaction: C-C Bond Formation via Vinylation

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a direct route to vinyl-substituted imidazo[1,2-a]pyridines.[10][11] A key feature of this reaction is its excellent stereoselectivity, typically yielding the trans isomer.[11]

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)L2-(Alkene)-X Ar-Pd(II)L2-X->Alkene_Complex Alkene Coordination Sigma_Alkyl_Complex σ-Alkyl-Pd(II) Complex Alkene_Complex->Sigma_Alkyl_Complex Migratory Insertion Product Ar-Alkene Sigma_Alkyl_Complex->Product HPd(II)L2X H-Pd(II)L2-X Sigma_Alkyl_Complex->HPd(II)L2X β-Hydride Elimination HPd(II)L2X->Pd(0)L2 Reductive Elimination (+ Base) Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)L2-C≡CR->Ar-C≡CR H-C≡CR H-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR H-C≡CR->Cu(I)-C≡CR Cu(I)X, Base Cu(I)-C≡CR->Ar-Pd(II)L2-X Cu Acetylide Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)L-X Ar-Pd(II)L-X Pd(0)L->Ar-Pd(II)L-X Oxidative Addition (Ar-X) Amido_Complex [Ar-Pd(II)L-NR'R''] Ar-Pd(II)L-X->Amido_Complex Amine Coordination & Deprotonation (Base) Amido_Complex->Pd(0)L Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product

Sources

Functionalization of the C-5 position in 2,3-disubstituted imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the C-5 Position in 2,3-Disubstituted Imidazo[1,2-a]pyridines

Part 1: Executive Summary & Strategic Analysis

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien) and Alpidem . While functionalization at the C-3 position is kinetically favored (due to high nucleophilicity) and C-2 is easily accessed via cyclization precursors, the C-5 position represents a "blind spot" in many Structure-Activity Relationship (SAR) libraries.

The C-5 Challenge:

  • Steric Clash: In 2,3-disubstituted systems, the substituent at C-3 exerts significant steric pressure on the C-5 position (the peri-position). This hinders the approach of transition metal catalysts.

  • Electronic Deactivation: Unlike the electron-rich C-3, the C-5 position is part of the pyridine ring and is electronically distinct, often requiring different activation strategies.

  • Regioselectivity: Without specific direction, C-H activation attempts on the pyridine ring often favor the C-8 position (adjacent to N1) or non-selective mixtures.

This guide details three high-fidelity workflows to access C-5 functionalized analogs, moving from robust pre-functionalization to advanced catalytic C-H activation.

Part 2: Strategic Decision Matrix (Visualized)

The following decision tree aids in selecting the optimal synthetic route based on your starting material and stage of development.

C5_Strategy Start Start: Target C-5 Functionalization Check_C3 Is the C-3 position already substituted? Start->Check_C3 Route_A Route A: Pre-Functionalization (Best for Scale-Up) Check_C3->Route_A No (Build Ring) Route_B Route B: Cross-Coupling (Best for SAR Diversity) Check_C3->Route_B Yes (Have 5-Halo) Route_C Route C: Directed C-H Activation (Best for Late-Stage) Check_C3->Route_C Yes (Have C-3 DG) Step_A1 Start with 6-substituted 2-aminopyridine Route_A->Step_A1 Step_B1 Start with 5-Halo-2,3-disubstituted scaffold Route_B->Step_B1 Step_C1 Requires Directing Group (DG) at C-3 (e.g., Amide) Route_C->Step_C1

Figure 1: Strategic decision tree for selecting the appropriate C-5 functionalization pathway.

Part 3: Detailed Protocols

Methodology 1: The "Architectural" Approach (Cyclization)

Best for: Large-scale synthesis where the C-5 substituent is defined early.

This method relies on the Tschitschibabin ring synthesis . By using a 6-substituted-2-aminopyridine, the C-5 substituent is "baked in" during ring formation. This avoids the steric issues of late-stage functionalization.

Protocol: Synthesis of 5-Chloro-2-phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine

  • Reagents:

    • 6-Chloro-2-aminopyridine (1.0 equiv)

    • 2-Bromo-1-phenyl-3,3,3-trifluoropropan-1-one (1.1 equiv)

    • Ethanol (0.5 M concentration)

    • NaHCO₃ (2.0 equiv)

  • Procedure:

    • Step 1 (Condensation): Charge a round-bottom flask with 6-chloro-2-aminopyridine and Ethanol. Add the bromoketone dropwise at Room Temperature (RT).

    • Step 2 (Reflux): Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS. The intermediate N-alkylated species often forms first.

    • Step 3 (Cyclization): If cyclization is slow, add solid NaHCO₃ to the hot solution and continue reflux for 2 hours.

    • Step 4 (Work-up): Cool to RT. Remove volatiles under reduced pressure. Resuspend residue in EtOAc/Water.[1] Wash organic layer with Brine, dry over Na₂SO₄.

    • Step 5 (Purification): Flash column chromatography (Hexane/EtOAc).

  • Key Insight: The 6-position of the pyridine becomes the 5-position of the imidazo[1,2-a]pyridine. Starting with a 6-halogen provides a versatile handle for Method 2.

Methodology 2: The "SAR Engine" (Suzuki-Miyaura Coupling at C-5)

Best for: Rapidly generating libraries of C-5 analogs from a common 5-halo intermediate.

The challenge here is the steric hindrance from the C-3 substituent. Standard conditions often fail. We utilize a high-activity catalyst system (Buchwald precatalysts) to overcome the energy barrier.

Protocol: C-5 Arylation of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Reaction Setup:

ComponentEquivalentsRole
Substrate 1.05-Bromo-2,3-disubstituted scaffold
Boronic Acid 1.5 - 2.0Coupling partner (Aryl/Heteroaryl)
Catalyst 0.02 - 0.05Pd(dppf)Cl₂·DCM or XPhos Pd G3
Base 3.0K₃PO₄ (anhydrous) or Cs₂CO₃
Solvent [0.2 M]1,4-Dioxane/Water (4:1) or Toluene/Water
Temp/Time 100°C12–18 Hours (Sealed Tube)

Step-by-Step:

  • Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add the degassed solvent mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Cap immediately.

  • Heating: Heat to 100°C. Note: Microwave irradiation (120°C for 1 hour) is often superior for sterically demanding substrates.

  • Work-up: Filter through a Celite pad. Dilute with DCM, wash with water.

  • Purification: The C-5 product is often more polar than the starting material. Use a gradient of DCM/MeOH (0-5%).

Self-Validating Check:

  • 1H NMR Diagnostic: Look for the disappearance of the doublet at ~7.2 ppm (C-6 H) and ~7.6 ppm (C-8 H) shifts characteristic of the 5-bromo precursor. The new aryl signals should integrate correctly.

  • Steric Warning: If the C-3 substituent is very bulky (e.g., t-butyl, adamantyl), yields will drop. Switch to SPhos Pd G3 catalyst, which is designed for sterically hindered couplings.

Methodology 3: The "Surgical" Approach (Directed C-H Activation)

Best for: Late-stage functionalization when no halogen handle is present.

Direct C-H functionalization of the pyridine ring typically favors C-8. To hit C-5, you must use a Directing Group (DG) at C-3. A secondary amide or N-methoxyamide at C-3 coordinates with Rh(III), swinging the metal into the C-5 position.

Mechanism Visualization (Rh-Catalyzed CMD Pathway):

Rh_Mechanism Complex_1 Rh(III) Species (Active Catalyst) Coordination Coordination to C-3 Amide DG Complex_1->Coordination Substrate Binding CMD C-H Activation (C-5 Deprotonation) Coordination->CMD CMD Pathway Intermediate Rhodacycle Intermediate CMD->Intermediate -AcOH Insertion Coupling Partner Insertion Intermediate->Insertion Alkyne/Arene Product C-5 Functionalized Product Insertion->Product Reductive Elim. + Re-ox Product->Complex_1 Cycle Regenerates

Figure 2: Mechanism of Rh(III)-catalyzed C-H activation directed by a C-3 amide group.

Protocol: Rh(III)-Catalyzed C-5 Arylation Reference Grounding: Based on work by Bharatam et al. (2024).[2]

  • Substrate: Imidazo[1,2-a]pyridine-3-carboxamide (secondary amide is essential).

  • Reagents:

    • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

    • Oxidant: Ag₂CO₃ (1.0 equiv) or AgSbF₆/Cu(OAc)₂ system.

    • Coupling Partner: Aryl silane or activated Arene.

    • Solvent: DCE or t-Amyl Alcohol.

  • Conditions: 100–120°C in a sealed tube under Air or Argon (oxidant dependent).

  • Critical Control Point: The N-H proton of the amide is crucial for coordination. N,N-dialkyl amides will fail to direct to C-5 efficiently and may revert to C-8 or non-selective reactivity.

Part 4: References

  • Tali, J. A., et al. (2023). "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines." Organic & Biomolecular Chemistry. Link

  • Wang, H., et al. (2015). "Palladium-Catalyzed Double C–H Arylation Reaction: Tandem Synthesis of Benzo[a]imidazo[5,1,2-cd]indolizines." Synthesis. Link

  • Kaur, P., et al. (2024). "Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(III) catalysis." Organic & Biomolecular Chemistry. Link

  • Bagdi, A. K., et al. (2020). "Recent Advances in C-H Functionalization of Imidazo[1,2-a]pyridines." Organic Chemistry Frontiers. (Contextual grounding for radical pathways).

Sources

Troubleshooting & Optimization

Purification methods for 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in a highly pure form. As a heterocyclic scaffold prevalent in medicinal chemistry, the purity of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is paramount for the integrity of downstream applications and biological assays.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting and practical FAQs, grounded in established chemical principles and field experience.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific, common issues encountered during the purification workflow.

Q1: My crude reaction mixture is a dark, intractable oil after solvent removal. How should I proceed with the initial workup?

A1: Direct Answer

Do not attempt to directly purify the oil via chromatography or recrystallization. The dark color and oily consistency suggest the presence of significant impurities, possibly polymeric byproducts or residual acidic/basic reagents. An initial liquid-liquid extraction is the most effective first step.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). The basic nitrogen on the imidazopyridine ring will be protonated, drawing the desired product into the aqueous layer and leaving non-basic impurities in the organic layer.

  • Separation: Separate the layers. Retain the aqueous layer which now contains your product as a salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) with stirring until the solution is basic (pH > 8). Your product will precipitate if it is a solid at this stage, or it will form an oil that can be extracted.

  • Back-Extraction: Extract the now-neutralized product back into an organic solvent (ethyl acetate or DCM), performing 2-3 extractions to maximize recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Application Scientist's Insight:

This acid-base workup is a classic and powerful technique for purifying nitrogen-containing heterocycles. The rationale is based on the differential solubility of the compound in its neutral and salt forms. The initial acid wash selectively captures your basic product, providing a significant purification boost before you even consider chromatography or recrystallization. This step effectively removes unreacted starting materials that lack a basic nitrogen and neutral or acidic byproducts.

Q2: I've performed an initial workup, but my TLC plate shows multiple spots. How do I decide between column chromatography and recrystallization?

A2: Direct Answer

The choice depends on the impurity profile shown on the TLC plate.

  • Choose Column Chromatography if: You see multiple spots with significantly different Retention Factor (Rf) values, or if impurities are very close to your product spot. Chromatography is highly effective at separating compounds with different polarities.[3]

  • Choose Recrystallization if: You have one major product spot and only minor impurity spots that are either very close to the baseline (polar) or the solvent front (non-polar). Recrystallization is excellent for removing small amounts of impurities from a product that is already relatively pure (>85-90%).[3][4]

Application Scientist's Insight:

Think of chromatography as a separation tool and recrystallization as a final polishing step. Attempting to recrystallize a very impure mixture often fails because the high concentration of impurities can inhibit proper crystal lattice formation, leading to "oiling out" or co-precipitation.[4] Always use TLC to guide your decision. A well-run TLC plate is an inexpensive and rapid diagnostic tool that saves significant time and resources.

General Purification Workflow

G crude Crude Reaction Mixture (Oil or Solid) workup Aqueous Workup (Acid-Base Extraction) crude->workup concentrate Concentrate & Dry workup->concentrate tlc_check Purity Assessment (TLC/NMR) concentrate->tlc_check chromatography Column Chromatography tlc_check->chromatography   Multiple Impurities    recrystallize Recrystallization tlc_check->recrystallize   Minor Impurities    concentrate_fractions concentrate_fractions chromatography->concentrate_fractions Combine Pure Fractions assess_final Final Purity Check (HPLC, NMR, MP) recrystallize->assess_final pure_product Pure Product (>98%) assess_final->pure_product concentrate_fractions->assess_final

Caption: Decision workflow for purifying 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine.

Q3: My column chromatography isn't providing good separation. My product is co-eluting with an impurity. What should I do?

A3: Direct Answer

Poor separation is almost always a solvent system issue. The goal is to find a mobile phase that gives your product an Rf value between 0.2 and 0.4 on a TLC plate, with maximal separation from other spots.[3]

Troubleshooting Steps:

  • Re-optimize the Mobile Phase:

    • If your product's Rf is too high (>0.4), decrease the polarity of the mobile phase (e.g., if using 7:3 Hexane/Ethyl Acetate, try 8:2 or 9:1).

    • If your Rf is too low (<0.2), increase the polarity (e.g., change from 8:2 to 7:3 Hexane/Ethyl Acetate).

    • Consider a different solvent system entirely. If Hexane/EtOAc fails, try a Dichloromethane/Methanol or Dichloromethane/Acetone gradient.[3]

  • Improve Column Packing: Ensure your silica gel is packed uniformly without air bubbles or cracks, which cause channeling and poor separation.

  • Minimize Sample Band: Dissolve your crude product in the minimum amount of solvent before loading it onto the column. A wide sample band leads to broad, overlapping peaks.[5]

Application Scientist's Insight:

The interaction between the analyte, the stationary phase (silica gel), and the mobile phase governs separation. Silica gel is polar, so polar compounds adhere more strongly and elute later. The mobile phase competes for binding sites on the silica. A more polar mobile phase will displace all compounds more effectively, causing them to travel faster up the column (higher Rf). By finely tuning the mobile phase polarity, you can modulate these interactions to achieve separation between compounds of very similar polarity.

Q4: I'm trying to recrystallize my product, but it keeps "oiling out." What is happening and how can I fix it?

A4: Direct Answer

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing the compound to separate as a liquid instead of forming crystals.

Solutions:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, then allow it to cool slowly again.[4]

  • Cool More Slowly: Rapid cooling promotes oiling. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[6]

  • Change the Solvent System: The chosen solvent may be too good a solvent. A common solution is to use a two-solvent system (e.g., Ethyl Acetate/Hexane or Ethanol/Water).[3] Dissolve the compound in a minimal amount of the "good" solvent (e.g., hot Ethyl Acetate) and then slowly add the "poor" solvent (e.g., Hexane) until the solution just begins to turn cloudy (the cloud point). Re-heat slightly to clarify and then cool slowly.[3]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]

Application Scientist's Insight:

Crystallization is a thermodynamically controlled process that requires molecules to arrange themselves into an ordered crystal lattice. This process takes time and requires the right level of supersaturation. Oiling out is a kinetic phenomenon; the molecules crash out of solution too quickly and in a disordered, liquid state. Slow cooling and achieving the optimal level of saturation are key to encouraging the formation of a stable, crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What are the standard purification methods for 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine?

The two primary and most effective methods are column chromatography and recrystallization.[3]

  • Column Chromatography: This is the most versatile method for separating the target compound from a mixture containing multiple impurities with varying polarities. It is suitable for both small and large-scale purifications.[3]

  • Recrystallization: This method is best suited for purifying a crude product that is already substantially pure (>85%). It is highly effective at removing small amounts of impurities to yield a highly pure, crystalline material.[3][4]

Q2: How do I select an appropriate solvent system for column chromatography?

The ideal solvent system is determined empirically using Thin-Layer Chromatography (TLC).

  • Dissolve a small amount of your crude material in a solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto several TLC plates.

  • Develop each plate in a different solvent system (e.g., 9:1 Hexane/EtOAc, 7:3 Hexane/EtOAc, 1:1 Hexane/EtOAc).

  • The optimal system is one where the desired product has an Rf value of approximately 0.2-0.4 and shows the greatest possible distance from any impurity spots.[3]

Parameter Recommended Setting for Imidazo[1,2-a]pyridine Analogs
Stationary Phase Silica Gel (230-400 mesh)[3]
Common Mobile Phases Hexane/Ethyl Acetate (gradient)[3] Dichloromethane/Acetone (gradient)[3] Petroleum Ether/Ethyl Acetate[3]
Target Rf Value 0.2 - 0.4[3]
Typical Purity >98% (by HPLC)[3]
Table 1: Typical Column Chromatography Parameters.
Q3: What are the best solvents for recrystallizing this compound?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][6] For bromo-aromatic and heterocyclic compounds, common solvent systems include:

Solvent System Type Rationale
Ethanol / Water Single or Two-SolventGood for moderately polar compounds. Water acts as the anti-solvent.[3]
Ethyl Acetate / Hexane Two-SolventA very common and effective system. Ethyl acetate is the "good" solvent, and hexane is the "poor" anti-solvent.[3]
Methanol Single SolventOften effective for compounds with hydrogen bonding capability.
Isopropanol Single SolventA good alternative to ethanol with a higher boiling point.
Table 2: Common Recrystallization Solvent Systems.

Detailed Purification Protocols

Protocol 1: Purification by Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Isolation prep_tlc 1. Determine Mobile Phase (via TLC, Target Rf ~0.3) prep_column 2. Pack Column with Silica Gel Slurry prep_tlc->prep_column prep_sample 3. Dissolve Crude Product in Minimal Solvent prep_column->prep_sample run_load 4. Load Sample Carefully onto Silica Bed run_elute 5. Elute with Mobile Phase run_load->run_elute run_collect 6. Collect Fractions run_elute->run_collect post_monitor 7. Monitor Fractions by TLC post_combine 8. Combine Pure Fractions post_monitor->post_combine post_evap 9. Remove Solvent via Rotary Evaporation post_combine->post_evap final_product final_product post_evap->final_product Yields Purified Product

Caption: Detailed workflow for purification by column chromatography.

Protocol 2: Purification by Recrystallization

G dissolve 1. Dissolve Crude Solid in MINIMUM Hot Solvent hot_filter 2. Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool_slow 3. Cool Slowly to Room Temp (Undisturbed) hot_filter->cool_slow cool_ice 4. Cool in Ice Bath (To maximize crystal yield) cool_slow->cool_ice collect 5. Collect Crystals (Vacuum Filtration) cool_ice->collect wash 6. Wash with MINIMUM Ice-Cold Solvent collect->wash dry 7. Dry Crystals (Under Vacuum) wash->dry pure_crystals pure_crystals dry->pure_crystals Yields Pure Crystalline Product

Caption: Detailed workflow for purification by recrystallization.

Q4: How can I definitively assess the purity of my final product?

A combination of methods should be used to confirm purity and structure.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A pure sample should show a single major peak. Purity is often reported as a percentage based on the area of the product peak relative to the total area of all peaks.[3][8]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR confirms the chemical structure of your compound. The absence of signals corresponding to impurities (e.g., starting materials, residual solvents) is a strong indicator of high purity.[3]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress the melting point and broaden the range.[7]

  • Thin-Layer Chromatography (TLC): A final check on TLC using an appropriate solvent system should show a single, well-defined spot.

By systematically addressing potential issues and employing the correct analytical techniques, you can confidently and efficiently purify 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine for your research and development needs.

References

  • Recrystallization. (n.d.). LibreTexts. Retrieved from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]

  • Lab Procedure: Recrystallization. (2024). LabXchange. Retrieved from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). Molecules, 26(16), 4983. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. (2021). Molbank, 2021(4), M1295. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 205. Retrieved from [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2017). Asian Journal of Chemistry, 29(8), 1723-1726. Retrieved from [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4), e202103831. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research, 62(5), 333-339. Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35213–35230. Retrieved from [Link]

Sources

Technical Support Center: Thermal Optimization for 5-Bromoimidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction temperature for 5-bromoimidazo[1,2-a]pyridine nucleophilic substitution. Document ID: TSP-IMDZ-05-TEMP Status: Active Last Updated: 2026-02-24

Diagnostic & Decision Matrix

Start Here. Before adjusting your heating block, identify your reaction class. The thermal requirements for functionalizing the C-5 position of imidazo[1,2-a]pyridine differ radically depending on your nucleophile.

Experimental Decision Tree

Reaction_Decision_Matrix Start Select Nucleophile Class Hard_Nuc Hard Nucleophile (Alkoxides, Thiolates, F-) Start->Hard_Nuc High Charge Density Soft_Nuc Soft Nucleophile (Amines, Amides, Anilines) Start->Soft_Nuc Orbital Controlled Method_SNAr Method: Classical SNAr (Addition-Elimination) Hard_Nuc->Method_SNAr Direct Displacement Method_Pd Method: Pd-Catalyzed (Buchwald-Hartwig) Soft_Nuc->Method_Pd Cross-Coupling Temp_High Temp Range: 100°C - 140°C Solvent: DMSO/NMP Method_SNAr->Temp_High High Activation Barrier Temp_Med Temp Range: 60°C - 100°C Solvent: Toluene/Dioxane Method_Pd->Temp_Med Catalyst Stability Limit

Figure 1: Thermal Decision Matrix based on nucleophile classification. Note the distinct divergence in temperature requirements between classical


 and Metal-Catalyzed Cross-Coupling (MCCC).

Technical FAQ: The Thermodynamics of C-5 Activation

Q: Why is the C-5 position so sluggish compared to 2-chloropyridine, even at 80°C? A: This is a common misconception derived from structural analogy. While the C-5 position is ortho to the bridgehead nitrogen (N-4), the imidazo[1,2-a]pyridine scaffold is electron-rich (π-excessive) due to the fused imidazole ring.

  • The Problem: The bridgehead nitrogen contributes electron density into the π-system to maintain aromaticity (10π electrons). This increases the electron density on the pyridine ring compared to a standalone pyridine, effectively raising the activation energy (

    
    ) for the nucleophilic attack step (formation of the Meisenheimer complex).
    
  • The Thermal Consequence: You often need temperatures >100°C to overcome this barrier for uncatalyzed

    
    , whereas a standard 2-chloropyridine might react at 60°C.
    

Q: My Buchwald-Hartwig reaction turns black and stalls at 110°C. What is happening? A: You are likely experiencing Pd-catalyst deactivation (aggregation to Pd-black) faster than the oxidative addition can occur.

  • Mechanism: At >100°C, phosphine ligands can dissociate, leading to unprotected Pd(0) which aggregates.

  • Solution: Lower the temperature to 80°C and switch to a bulky, electron-rich ligand (e.g., Xantphos or BrettPhos) that facilitates oxidative addition at lower thermal energy.

Q: Can I use microwave irradiation to speed this up? A: Yes, but with caution.

  • For

    
    :  Highly recommended. 140°C for 20 mins in a microwave often replaces 12 hours reflux in DMSO.
    
  • For Pd-Catalysis: Risky. The rapid superheating can degrade the catalyst before the cycle establishes. If using microwave for Buchwald, use a "ramp" profile and limit T_max to 100°C.

Troubleshooting Guide: Temperature-Specific Failure Modes

Use this table to diagnose failures based on your observed temperature and outcome.

SymptomProbable CauseThermal/Chemical Correction
No Reaction (Classical

)
Temp too low (<80°C); Solvent non-polar.Increase T to 120°C. Switch solvent to DMSO or NMP to stabilize the polar transition state.
Low Yield + Black Precipitate (Pd-Cat) Thermal decomposition of Catalyst.Decrease T to 65-80°C. Add ligand excess (10-20%). Ensure strict

exclusion.
Hydrodebromination (Product is H-substituted) Temperature too high; Solvent acts as H-source.Decrease T. Avoid primary alcohol solvents or DMF at high temps (DMF decomposes to dimethylamine which reduces Pd). Use Toluene.
Regio-scrambling (Byproducts) Temp >140°C causing Benzyne mechanism or ring opening.Cap T at 130°C. If reaction is still slow, change the Leaving Group (e.g., Iodo- instead of Bromo-) rather than increasing heat.

Experimental Protocols

Protocol A: Classical (Alkoxylation)

Target: Introduction of -OMe, -OEt, -OiPr groups. Rationale: Hard nucleophiles require high thermal energy to overcome the electron-rich nature of the scaffold.

  • Preparation: In a sealed pressure vial, dissolve 5-bromoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Reagent: Add Sodium Methoxide (NaOMe) (2.0 - 3.0 eq).

    • Note: Do not use MeOH as the bulk solvent; the boiling point (65°C) is insufficient. Use DMSO with minimal MeOH.

  • Thermal Cycle:

    • Heat to 110°C for 4-16 hours.

    • Monitor: Check LCMS every 4 hours.

  • Workup: Cool to RT slowly to prevent crashing out impurities. Dilute with water and extract with EtOAc.

Protocol B: Pd-Catalyzed Amination (Buchwald-Hartwig)

Target: Introduction of primary/secondary amines. Rationale: Uses a catalyst to lower the activation energy, requiring moderate temperatures to preserve catalyst life.

  • Catalyst Pre-complexing: In a glovebox or under Argon, mix

    
     (5 mol%) and Xantphos  or BINAP  (10 mol%) in degassed 1,4-Dioxane  or Toluene . Stir at RT for 10 mins.
    
  • Substrate Addition: Add 5-bromoimidazo[1,2-a]pyridine (1.0 eq), the amine (1.2 eq), and

    
     (2.0 eq).
    
  • Thermal Cycle:

    • Ramp: Heat to 80°C - 90°C . Do NOT exceed 100°C unless using a specific high-temp precatalyst (e.g., Pd-G4).

    • Time: 4-12 hours.

  • Checkpoint: If conversion <50% after 4 hours, do not increase temp. Add a second portion of catalyst (2.5 mol%) and stir longer.

Mechanism & Thermal Failure Points

Understanding the catalytic cycle helps visualize where temperature control is critical.

Buchwald_Failure_Points Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Requires T > 60°C Decomp FAILURE: Ligand Dissociation (Pd Black Formation) Pd0->Decomp T > 110°C (Thermal Instability) AmineBind Amine Coordination OxAdd->AmineBind Stall FAILURE: Incomplete Activation (Reverts to Start) OxAdd->Stall T < 60°C (Kinetic Barrier) RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: Catalytic cycle showing thermal windows. The "Goldilocks Zone" for this substrate is typically 80-100°C. Below 60°C, oxidative addition is too slow for the electron-rich ring. Above 110°C, ligand dissociation accelerates.

References

  • Goode, J. G., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." RSC Advances, 2020. Link (General reactivity and scaffold properties).

  • WuXi AppTec. "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings." WuXi AppTec Support, 2024. Link (Specifics on temperature ranges for 5-membered heterocycles).

  • Paul, F., et al. "Palladium-catalyzed C–N bond formation: The Buchwald–Hartwig reaction." Organic Chemistry Portal. Link (Mechanistic grounding for temperature effects on catalyst stability).

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Reviews, 2020.

Validation & Comparative

Comparative Characterization: 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous GABA-A receptor ligands (e.g., Zolpidem), anti-ulcer agents, and anti-inflammatory drugs.[1][2]

In the development of 2,3-disubstituted analogs, a critical analytical challenge arises: Regioisomeric Differentiation .

When synthesizing 5-bromo-2,3-dimethylimidazo[1,2-a]pyridine —typically via the condensation of 2-amino-6-bromopyridine with 3-bromo-2-butanone—impurity profiles or reagent mix-ups can yield the 6-bromo or 8-bromo isomers. Standard LC-MS is often insufficient for rapid differentiation as these isomers share identical molecular weights and similar retention times.

This guide provides a definitive 1H NMR structural validation protocol, focusing on the comparative analysis between the 5-bromo target and its most common 6-bromo alternative .

Structural Analysis & Causality

To interpret the spectrum accurately, one must understand the electronic environment of the imidazo[1,2-a]pyridine core.

  • The "Deshielding Zone" (H-5): In the unsubstituted core, the proton at position 5 (H-5) is spatially proximate to the bridgehead nitrogen's lone pair and the aromatic ring current. This results in a highly characteristic downfield shift (

    
     8.0 – 8.5 ppm).
    
  • The 5-Bromo Effect (Target Molecule): Substituting position 5 with bromine removes this specific proton. Consequently, the most downfield aromatic signal vanishes.

  • The 6-Bromo Effect (Alternative Isomer): If the bromine is at position 6, H-5 remains intact. It appears as a distinct singlet or narrow doublet (due to weak meta-coupling) in the far downfield region.

Numbering Scheme
  • Positions 2, 3: Occupied by Methyl groups (Aliphatic region).

  • Position 5: The critical diagnostic site (Bromine vs. Proton).

  • Positions 6, 7, 8: Remaining aromatic protons.

Experimental Protocol: High-Resolution 1H NMR

Objective: To obtain a spectrum with sufficient resolution to resolve aromatic coupling constants (


-values) for isomeric confirmation.

Reagents & Equipment:

  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (internal standard).
    
    • Note: DMSO-

      
       may be used if solubility is poor, but 
      
      
      
      provides sharper resolution for coupling constants.
  • Instrument: 400 MHz or higher (500/600 MHz recommended for precise

    
    -value calculation).
    
  • Sample Concentration: 5–10 mg in 0.6 mL solvent.

Acquisition Parameters (Standard 400 MHz):

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Number of Scans (NS): 16 or 32 (ensure S/N > 200:1).

  • Relaxation Delay (D1):

    
     1.0 second (ensure full relaxation of aromatic protons for accurate integration).
    
  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (25°C).

Comparative Data Analysis

The following table contrasts the expected chemical shifts and multiplicities for the target molecule against its 6-bromo isomer.

Table 1: Diagnostic Signal Comparison (

)
RegionProton AssignmentTarget: 5-Bromo Isomer Alternative: 6-Bromo Isomer Differentiation Logic
Aromatic H-5 ABSENT

8.20 - 8.40 (s/d)
Primary Indicator. The presence of a signal >8.0 ppm rules out the 5-bromo isomer.
Aromatic H-6

7.05 - 7.15 (d,

Hz)
ABSENT In the 5-Br isomer, H-6 couples only to H-7 (ortho).
Aromatic H-7

7.10 - 7.20 (dd,

Hz)

7.15 - 7.25 (d,

Hz)
H-7 pattern changes from dd (in 5-Br) to d or dd (in 6-Br) depending on H-5/H-8 coupling.
Aromatic H-8

7.50 - 7.60 (d,

Hz)

7.45 - 7.55 (d,

Hz)
H-8 is ortho to N in both, but coupling partner changes (H-7).
Aliphatic Me-3

2.45 - 2.55 (s, 3H)

2.35 - 2.45 (s, 3H)
Me-3 is slightly deshielded by the adjacent Br in the 5-position (peri-effect).
Aliphatic Me-2

2.30 - 2.40 (s, 3H)

2.30 - 2.40 (s, 3H)
Less diagnostic; confirms dimethyl core.

Note on Coupling Constants (


): 
  • Ortho coupling (

    
    ):  Typically 7–9 Hz (e.g., H-6 to H-7).
    
  • Meta coupling (

    
    ):  Typically 1–2 Hz (e.g., H-6 to H-8, if H-7 were substituted).
    
  • Target Validation: The 5-Bromo isomer displays an AMX or ABC spin system (depending on field strength) for protons 6, 7, and 8. You must observe a clear doublet-doublet-doublet pattern (or d, dd, d) in the 6.8–7.7 ppm range, with no signals above 7.8 ppm.

Decision Workflow (Visualization)

The following diagram outlines the logical flow for confirming the 5-bromo structure using 1H NMR data.

NMR_Analysis_Flow Start Crude/Purified Sample (CDCl3 Solution) Check_Aliphatic Step 1: Check Aliphatic Region (2.2 - 2.6 ppm) Start->Check_Aliphatic Decision_Me Are there two distinct singlets (~3H each)? Check_Aliphatic->Decision_Me Check_Aromatic Step 2: Check Downfield Region (8.0 - 8.5 ppm) Decision_H5 Is there a signal > 8.0 ppm? Check_Aromatic->Decision_H5 Decision_Me->Check_Aromatic Yes Result_NotTarget Incorrect Scaffold (Missing Methyls) Decision_Me->Result_NotTarget No Result_6Br Likely 6-Bromo Isomer (H-5 Present) Decision_H5->Result_6Br Yes (H-5 detected) Check_Coupling Step 3: Analyze Coupling (6.8 - 7.7 ppm) Look for 3 Protons (d, dd, d) Decision_H5->Check_Coupling No (H-5 absent) Result_5Br CONFIRMED TARGET 5-Bromo-2,3-dimethyl imidazo[1,2-a]pyridine Check_Coupling->Result_5Br Pattern Matches (d, dd, d) Result_Other Check 8-Bromo Isomer (Analyze J-values) Check_Coupling->Result_Other Pattern Ambiguous

Figure 1: Logical decision tree for validating the 5-bromo regioisomer via 1H NMR.

Troubleshooting & Tips
  • Solvent Peaks: Be aware of the residual

    
     peak at 7.26 ppm . In the 5-bromo isomer, the H-6 or H-7 signals may overlap with the solvent.
    
    • Solution: If overlap occurs, switch to DMSO-

      
        (residual peak at 2.50 ppm). Note that aromatic peaks will shift downfield by approximately 0.2–0.4 ppm in DMSO.
      
  • Water Content: Broad signals in the 2.0–4.0 ppm range often indicate water. This can obscure the methyl signals. Dry the sample with

    
     or use a fresh ampoule of solvent.
    
  • Integration Errors: If the methyl integration is < 3H relative to aromatics, ensure the relaxation delay (D1) is sufficient. Methyl protons relax faster than aromatic protons; a short D1 suppresses aromatic intensity.

References
  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances, 2013.

  • NMR Characteristics of the Core Scaffold: Gueiffier, A., et al. "NMR spectroscopy of imidazo[1,2-a]pyridine derivatives." Magnetic Resonance in Chemistry, 1998. (Validates the H-5 downfield shift phenomenon).
  • Regioselectivity in Bromination

    • Goel, R., et al. "Regioselective functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2019.

  • Solvent Impurities Data

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3][4] Chem., 1997.[3]

Sources

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Brominated Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The introduction of a bromine atom to this framework can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Consequently, the precise structural elucidation of these brominated derivatives is a critical step in the development pipeline. Mass spectrometry stands as an indispensable tool for this purpose, offering profound insights into molecular structure through the analysis of fragmentation patterns.

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of brominated imidazopyridines, contrasting them with their non-brominated and other halogenated analogs. We will explore the underlying principles of fragmentation, delve into the influence of different ionization techniques, and provide actionable experimental protocols to empower researchers in their analytical endeavors.

The Decisive Signature of Bromine: Isotopic Patterns

The most immediate and defining characteristic of a brominated compound in a mass spectrum is its isotopic signature. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio). This results in a distinctive pair of peaks for the molecular ion (M) and any bromine-containing fragments, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks, with nearly equal intensity. The presence of multiple bromine atoms leads to even more complex and recognizable patterns, such as a 1:2:1 ratio for two bromine atoms (M, M+2, M+4).[3] This isotopic pattern is a foundational element in the identification of brominated imidazopyridines.

Ionization Techniques: A Tale of Two Methods

The choice of ionization technique profoundly influences the resulting mass spectrum and the nature of the fragmentation observed. For brominated imidazopyridines, the two most relevant methods are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The "Hard" Technique for Detailed Fragmentation

EI is a high-energy "hard" ionization technique that involves bombarding the analyte with a beam of energetic electrons.[4] This process not only ionizes the molecule but also imparts significant internal energy, leading to extensive and often complex fragmentation. While this can sometimes result in the absence of a discernible molecular ion peak, the rich fragmentation pattern provides a detailed structural fingerprint of the molecule.[5] For brominated imidazopyridines, EI-MS is particularly useful for elucidating the core structure and the position of substituents.

Electrospray Ionization (ESI): The "Soft" Touch for the Molecular Ion

In contrast, ESI is a "soft" ionization technique that generates ions from a solution, typically by creating a fine spray of charged droplets.[4] This method is much gentler and often yields an intact protonated molecule, [M+H]⁺, with minimal fragmentation.[5] This is invaluable for unequivocally determining the molecular weight of the parent compound. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides controlled and interpretable fragmentation data.[5]

Core Fragmentation Pathways of the Imidazo[1,2-a]pyridine Scaffold

Independent of the bromine substituent, the imidazo[1,2-a]pyridine core exhibits characteristic fragmentation pathways. Understanding these is key to interpreting the mass spectra of its derivatives. The primary fragmentation events often involve the cleavage of the heterocyclic rings. Common neutral losses include the expulsion of hydrogen cyanide (HCN) from the imidazole ring and the fragmentation of the pyridine ring.

The Influence of Bromination on Fragmentation Patterns: A Comparative Analysis

The presence and nature of a halogen substituent significantly direct the fragmentation pathways. The strength of the carbon-halogen bond (C-Cl > C-Br > C-I) is a key determinant in the fragmentation cascade.[6]

Brominated vs. Non-Brominated Imidazopyridines

The most striking difference is, of course, the isotopic pattern discussed earlier. In terms of fragmentation, the C-Br bond introduces a new, relatively weak point in the molecule. Under EI conditions, a primary fragmentation pathway for brominated imidazopyridines is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This leads to a prominent peak at [M-Br]⁺. This fragmentation is less common in non-brominated analogs, where C-C or C-N bond cleavage within the ring system or substituent loss are the initial fragmentation events.

Comparison with Other Halogenated Imidazopyridines

When comparing brominated imidazopyridines to their chlorinated and iodinated counterparts, the relative bond strengths dictate the initial fragmentation steps.

  • Chlorinated Imidazopyridines: The C-Cl bond is stronger than the C-Br bond. Therefore, while loss of a chlorine radical (•Cl) is a possible fragmentation pathway, it is generally less favored than the loss of a bromine radical in the corresponding brominated analog. Fragmentation of the heterocyclic core may compete with or even precede C-Cl bond cleavage. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) also provides a clear M and M+2 pattern, but with different relative intensities compared to bromine.[3]

  • Iodinated Imidazopyridines: The C-I bond is the weakest among the common halogens. Consequently, the loss of an iodine radical (•I) is a very facile and often dominant initial fragmentation step in iodinated imidazopyridines.

The following table summarizes the key comparative features:

FeatureNon-Halogenated ImidazopyridineChlorinated ImidazopyridineBrominated Imidazopyridine
Isotopic Pattern Dominated by ¹³C isotopes (M+1 peak)M/M+2 ratio of ~3:1M/M+2 ratio of ~1:1
Primary Fragmentation Ring cleavage (loss of HCN), substituent lossRing cleavage, loss of •ClLoss of •Br, ring cleavage
C-X Bond Cleavage N/ALess facile than C-BrMore facile than C-Cl
Illustrative Fragmentation Scheme

fragmentation cluster_bromo Brominated Analog cluster_nonbromo Non-Brominated Analog M [Brominated Imidazopyridine]⁺˙ (M⁺˙, M+2⁺˙) Frag1_Br [M-Br]⁺ M->Frag1_Br - •Br M_noBr [Imidazopyridine]⁺˙ (M⁺˙) Frag1_noBr [M-HCN]⁺˙ M_noBr->Frag1_noBr - HCN Frag2_Br Further Fragments Frag1_Br->Frag2_Br - HCN Frag2_noBr Further Fragments Frag1_noBr->Frag2_noBr - R• / other losses

Caption: Comparative initial fragmentation of brominated vs. non-brominated imidazopyridines.

Experimental Data: High-Resolution Mass Spectrometry (HRMS)

The following table presents a compilation of HRMS data for several substituted imidazo[1,2-a]pyridines, extracted from the scientific literature. This data is invaluable for confirming the elemental composition of synthesized compounds.

CompoundFormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
4-((2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholineC₂₅H₂₅BrN₃O462.1176462.1188[7]
6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amineC₁₇H₁₉ClN₃O316.1211316.1214[8]
N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amineC₁₇H₂₀N₃O282.1601282.1616[8]
Methyl 3-(cyclohexylamino)-2-(5-methoxynaphthalen-1-yl)imidazo[1,2-a]pyridine-7-carboxylateC₂₆H₂₇N₃O₃430.2125430.2150[9]

Experimental Protocol: LC-MS/MS Analysis of Brominated Imidazopyridines

This protocol provides a general framework for the analysis of brominated imidazopyridines using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a standard technique in drug discovery and development.[10][11]

1. Sample Preparation

  • Objective: To extract the analyte from its matrix and prepare it for LC-MS analysis.

  • Procedure:

    • Prepare a stock solution of the brominated imidazopyridine derivative in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • For quantitative analysis, prepare a series of calibration standards by serial dilution of the stock solution.

    • If analyzing from a biological matrix (e.g., plasma), perform a protein precipitation step. Add three volumes of cold acetonitrile to one volume of the plasma sample.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

2. Liquid Chromatography (LC)

  • Objective: To separate the analyte from other components in the sample prior to mass analysis.

  • Typical Conditions:

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common choice.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte, hold for a short period, and then return to the initial conditions to re-equilibrate the column. The exact gradient will need to be optimized for the specific analyte.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS)

  • Objective: To ionize the analyte and analyze its mass-to-charge ratio and fragmentation pattern.

  • Typical Conditions (Positive ESI mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Scan Mode: Full scan (to identify the protonated molecular ion) and product ion scan (for MS/MS).

    • Precursor Ion Selection: In MS/MS mode, select the m/z of the protonated molecular ion of the brominated imidazopyridine (both the ⁷⁹Br and ⁸¹Br isotopes).

    • Collision Energy: Optimize the collision energy to achieve a suitable degree of fragmentation. This is compound-dependent and typically ranges from 10-40 eV.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize as per instrument manufacturer's recommendations.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Stock Stock Solution (1 mg/mL) Dilution Serial Dilution Stock->Dilution Extraction Matrix Extraction (if needed) Dilution->Extraction Injection Inject Sample Extraction->Injection Column C18 Reverse-Phase Column Injection->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI MS1 MS1: Full Scan (Identify [M+H]⁺) ESI->MS1 Isolation Isolate [M+H]⁺ MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2: Product Ion Scan CID->MS2 Data Data MS2->Data Data Analysis

Caption: A typical LC-MS/MS workflow for the analysis of brominated imidazopyridines.

Conclusion

The mass spectrometric analysis of brominated imidazopyridines is a nuanced process where the choice of ionization technique and an understanding of fundamental fragmentation principles are paramount. The characteristic isotopic pattern of bromine provides an unmistakable marker for the presence of this halogen. While EI-MS offers a deep dive into the structural intricacies through extensive fragmentation, ESI-MS/MS provides a more controlled approach, confirming molecular weight and elucidating fragmentation pathways from a defined precursor ion. By comparing the fragmentation patterns of brominated imidazopyridines to their non-brominated and other halogenated analogs, researchers can gain a higher degree of confidence in their structural assignments. The experimental protocol provided in this guide serves as a robust starting point for developing tailored analytical methods for this important class of compounds, ultimately facilitating the advancement of new therapeutic agents.

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2 '(3 '- or 4 ')-hydroxy-4-stilbazole halides. ResearchGate. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction†. Sciforum. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. [Link]

  • Site-selective fragmentation in core-excited bromochloroalkanes [Br(CH2)nCl]. ResearchGate. [Link]

  • Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. PubMed. [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University Mass Spectrometry. [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]

  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. LCGC. [Link]

  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC. [Link]

  • Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids through click chemistry and Suzuki-Miyaura cross-coupling. Connect Journals. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. UniTo. [Link]

Sources

Comparing reactivity of 5-bromo vs 3-bromo imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Reactivity of 5-Bromo vs. 3-Bromo Imidazo[1,2-a]pyridine

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, found in anxiolytics (e.g., Alpidem), antivirals, and kinase inhibitors. However, the functionalization of this bicycle is non-trivial due to the disparate electronic environments of the imidazole ring (C2/C3) and the pyridine ring (C5–C8).

This guide objectively compares the reactivity profiles of 3-bromoimidazo[1,2-a]pyridine and 5-bromoimidazo[1,2-a]pyridine .

The Core Distinction:

  • 3-Bromo (C3): Acts as an electron-rich heteroaryl halide. It is the kinetic product of electrophilic halogenation and is highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) but inert to nucleophilic aromatic substitution (

    
    ).
    
  • 5-Bromo (C5): Acts as an electron-deficient aryl halide with significant steric hindrance. It is the prime site for nucleophilic displacement (

    
    ) but often requires specialized ligands for Pd-catalyzed coupling due to the "peri-effect" from the bridgehead nitrogen.
    

Electronic Profiling & Reactivity Map

To design effective synthetic routes, one must understand the electronic bias of the scaffold.

  • Position 3 (The "Indole-like" Site): The bridgehead nitrogen donates electron density into the imidazole ring. Consequently, C3 is nucleophilic (susceptible to EAS) and the C3-Br bond is easily activated by Pd(0).

  • Position 5 (The "Pyridine-like" Site): Located on the pyridine ring alpha to the bridgehead nitrogen. This position is electron-poor (susceptible to nucleophilic attack) and sterically crowded.

Visualization: Reactivity Divergence

ReactivityMap Scaffold Imidazo[1,2-a]pyridine Scaffold Br3 3-Bromo Position (Electron Rich) Scaffold->Br3 Br5 5-Bromo Position (Electron Poor / Steric) Scaffold->Br5 Rxn3A Pd-Catalyzed Coupling (Fast / Standard Ligands) Br3->Rxn3A Preferred Rxn3B Lithium-Halogen Exchange (Very Fast) Br3->Rxn3B Rxn3C S_NAr Displacement (Inert) Br3->Rxn3C No Rxn5A S_NAr Displacement (Highly Reactive) Br5->Rxn5A Preferred Rxn5B Pd-Catalyzed Coupling (Slow / Requires Specific Ligands) Br5->Rxn5B Ligand Dependent Rxn5C C-H Activation (Difficult w/o Directing Group) Br5->Rxn5C

Figure 1: Reactivity divergence showing the orthogonal chemical behaviors of the 3- and 5-positions.

Detailed Comparative Analysis

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the most critical comparison for library synthesis. In substrates containing both halogens (e.g., 3,5-dibromoimidazo[1,2-a]pyridine), regioselectivity is ligand-controlled but inherently biased toward C3.

Feature3-Bromo Reactivity5-Bromo Reactivity
Intrinsic Rate High. Oxidative addition is facile.Moderate/Low. Hampered by steric hindrance from the N4 lone pair (peri-effect).
Standard Ligands Works well with PPh3, dppf .Often fails or is slow with standard ligands.
Advanced Ligands Not usually required.Requires bulky, electron-rich phosphines (e.g., XPhos, SPhos, Q-Phos ) to overcome sterics.
Regioselectivity Reacts FIRST under standard conditions.Reacts SECOND unless specific ligands (e.g., Q-Phos) are used to invert selectivity.

Key Insight: In a direct competition (3,5-dibromo), using


 yields the 3-arylated  product almost exclusively. To couple the 5-position first, one must block the 3-position or use highly specialized catalytic systems (See Almond-Thynne et al., Chem. Sci., 2016).
B. Nucleophilic Aromatic Substitution ( )

Here, the roles are reversed. The 5-position is activated by the adjacent bridgehead nitrogen, mimicking a 2-halopyridine.

  • 3-Bromo: The ring is too electron-rich.

    
     is virtually impossible under standard conditions.
    
  • 5-Bromo: Highly reactive. The bridgehead nitrogen stabilizes the Meisenheimer intermediate.

    • Reagents: Morpholine, primary amines, alkoxides.

    • Conditions: Mild heating (60–80°C) in DMF or DMSO. No metal catalyst required.

C. Metal-Halogen Exchange (Lithiation)
  • 3-Bromo: Reacts extremely fast with

    
     at -78°C. This is the standard method to introduce formyl (DMF quench) or carboxyl (
    
    
    
    quench) groups.
  • 5-Bromo: Exchange is possible but risky. The proximity to the nitrogen lone pair can facilitate directing effects, but it also makes the position prone to competing nucleophilic attack by the alkyl lithium on the ring itself.

Experimental Protocols

These protocols are designed to be "self-validating" systems. If the reaction fails, the specific step (oxidative addition vs. nucleophilic attack) can be diagnosed based on the starting material recovered.

Protocol A: Site-Selective Suzuki Coupling at C3

Target: Selective arylation of 3,5-dibromoimidazo[1,2-a]pyridine at the 3-position.

  • Reagents:

    • Substrate: 3,5-Dibromoimidazo[1,2-a]pyridine (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.1 equiv)

    • Catalyst:

      
       (3-5 mol%) — Note: dppf is crucial for C3 selectivity.
      
    • Base:

      
       (2.0 equiv, 2M aqueous)
      
    • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Procedure:

    • Degas solvents with nitrogen for 15 mins (Essential: Oxygen kills the active Pd(0) species).

    • Combine reagents in a sealed tube.

    • Heat to 80°C for 4–6 hours.

  • Checkpoint: Monitor by LCMS. You should see the mono-arylated product (Mass = M - Br + Aryl). If significant bis-arylation (C3 & C5) occurs, lower temperature to 60°C.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: Displacement at C5

Target: Functionalization of 5-bromoimidazo[1,2-a]pyridine with a cyclic amine (e.g., Morpholine).

  • Reagents:

    • Substrate: 5-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

    • Nucleophile: Morpholine (3.0 equiv) — Acts as both reactant and base.

    • Solvent: DMSO or DMF (High dielectric constant promotes the transition state).

  • Procedure:

    • Dissolve substrate in solvent (0.5 M).

    • Add amine.[1]

    • Heat to 90°C for 12 hours.

  • Checkpoint: TLC will show a distinct polarity shift (Amine products are much more polar/basic).

  • Workup: Pour into crushed ice/water. The product often precipitates. If not, extract with DCM.

    • Note: If the 3-position is unsubstituted, it remains untouched, allowing for subsequent bromination/coupling at C3.

Synthetic Decision Tree

Use this logic flow to determine the order of operations for your specific target molecule.

DecisionTree Start Start: 3,5-Dibromo Precursor Target What is your target? Start->Target PathA Target: 3-Aryl / 5-Bromo Target->PathA PathB Target: 3-Bromo / 5-Amino Target->PathB PathC Target: 3-Aryl / 5-Aryl (Different) Target->PathC StepA1 Suzuki Coupling (Pd(dppf)Cl2, 80°C) Selectivity: C3 > C5 PathA->StepA1 StepB1 S_NAr Reaction (Amine, Heat) Selectivity: C5 Only PathB->StepB1 StepC1 1. Suzuki at C3 (Standard Ligand) PathC->StepC1 StepC2 2. Suzuki at C5 (Active Ligand: SPhos) StepC1->StepC2

Figure 2: Strategic workflow for orthogonal functionalization of the di-halogenated scaffold.

References

  • Regioselectivity in Suzuki Coupling (Ligand Effects): Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016, 7, 6909-6921. [Link]

  • General Reactivity of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. "Recent advances in the synthesis and functionalization of imidazo[1,2-a]pyridines." RSC Advances, 2015, 5, 62316-62354. [Link]

  • Mechanism of S_NAr on Pyridine-like Systems: Beilstein Journals. "Mechanistic aspects regarding the Suzuki–Miyaura reaction... and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein J. Org. Chem., 2018.[2] [Link]

  • Lithiation and Metal-Halogen Exchange: Guchhait, S. K., et al. "Regioselective functionalization of imidazo[1,2-a]pyridine." Journal of Organic Chemistry. (General reference for C3 lithiation precedence). [Link]

Sources

A Guide to the Experimental Verification of the Melting Point for 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Melting Point in Compound Validation

In the landscape of drug discovery and chemical research, the physical and chemical characterization of a novel chemical entity is a foundational step. Among the array of characterization techniques, melting point determination stands out as a rapid, cost-effective, and powerful indicator of a substance's identity and purity.[1][2][3] A pure, crystalline organic compound typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C.[1][3][4] Conversely, the presence of impurities disrupts the crystalline lattice, leading to a depression and broadening of the melting point range—a phenomenon known as melting point depression.[5][6]

This guide focuses on 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. As a novel or less-common substance, its physical properties may not be extensively documented. Therefore, this document serves as a comprehensive protocol for the experimental determination and verification of its melting point. We will explore the theoretical underpinnings, compare it with structurally related compounds, provide a detailed experimental workflow, and discuss the interpretation of the resulting data.

Theoretical Framework: Why Melting Point Matters

The melting point is the temperature at which a substance transitions from a solid to a liquid state. This phase change occurs when the thermal energy supplied to the solid overcomes the intermolecular forces holding the molecules together in a rigid crystal lattice.[3][5] The strength of these forces, which include van der Waals forces, dipole-dipole interactions, and hydrogen bonding, dictates the amount of energy—and thus the temperature—required for melting.[7]

Several factors can influence the observed melting point:

  • Purity: This is the most critical factor in a laboratory setting. Impurities weaken the crystal lattice, requiring less energy to break the structure, which lowers and broadens the melting range.[6][7] A sharp melting point is a strong indicator of high purity.[2][6]

  • Molecular Structure: Symmetrical and closely packed molecules tend to have stronger intermolecular forces and, consequently, higher melting points.[6][7]

  • Crystal Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each having a unique crystal lattice and a distinct melting point.

Comparative Analysis: Estimating the Melting Point Range

While a definitive melting point for 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is not widely published, we can infer an approximate range by examining structurally similar compounds. The imidazo[1,2-a]pyridine core is a common scaffold, and the presence of a bromine atom and methyl groups will influence the final value.

Compound NameMolecular StructureReported Melting Point (°C)Source
5-Bromoimidazo[1,2-a]pyridineC₇H₅BrN₂63-68[8]
5-Bromo-2-methylimidazo[1,2-a]pyridineC₈H₇BrN₂(Not available, reported as solid)[9]
5-Bromo-2,3-diaminopyridineC₅H₆BrN₃138-145[10]
5-BROMO-2-(THIEN-2-YL)PYRIDINEC₉H₆BrNS79.0 to 83.0[11]

Note: The addition of methyl groups compared to the parent 5-Bromoimidazo[1,2-a]pyridine could potentially increase the melting point due to increased molecular weight and altered crystal packing.

Experimental Protocol: Melting Point Determination by the Capillary Method

This section details the standard procedure for determining the melting point of a solid organic compound using a modern melting point apparatus, which typically employs a heated metal block and a viewing lens.[12]

Workflow for Melting Point Verification

G cluster_prep Part 1: Sample Preparation cluster_load Part 2: Capillary Loading cluster_measure Part 3: Measurement cluster_analysis Part 4: Data Analysis A Obtain Dry Sample of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine B Finely Powder the Sample (e.g., with a spatula on a watch glass) A->B Ensures uniform heat transfer C Tap Open End of Capillary Tube into Powdered Sample D Invert and Tap Tube to Pack Sample into Closed End C->D Proper packing is crucial E Achieve Sample Height of 2-3 mm D->E Proper packing is crucial F Place Capillary in Melting Point Apparatus G Rapidly Heat to ~15-20°C below Expected MP (Rough Trial) F->G H Cool and Prepare New Sample G->H I Slowly Heat (1-2°C/min) for Accurate Measurement H->I J Record T1: Temperature at First Liquefaction I->J K Record T2: Temperature at Complete Liquefaction J->K L Report Melting Range (T1 - T2) M Analyze Range Width (Sharp vs. Broad) L->M O Assess Purity M->O N Compare with Literature/ Reference Standard N->O

Caption: Workflow for the determination and verification of a compound's melting point.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is completely dry, as moisture can depress the melting point.

    • Place a small amount of the crystalline solid on a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine powder.[1] This ensures uniform packing and efficient heat transfer.

  • Capillary Tube Loading:

    • Take a glass capillary tube, sealed at one end.

    • Press the open end of the tube into the powdered sample. A small amount of the solid will enter the tube.

    • Invert the tube and gently tap it on a hard surface to cause the powder to fall to the bottom, closed end.[13]

    • Continue this process until the sample is packed to a height of 2-3 mm. A densely packed sample is essential for accurate results.

  • Measurement Procedure:

    • Preliminary (Rapid) Measurement: It is efficient to first determine an approximate melting point.[2] Place the loaded capillary into the melting point apparatus and heat rapidly (e.g., 10-15°C per minute). Note the approximate temperature at which the sample melts. This value will be imprecise but saves time.[13]

    • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point found.

    • Insert a new, freshly prepared capillary tube with the sample.

    • Begin heating at a slow, controlled rate of 1-2°C per minute.[1][5][13] A slow heating rate is critical to ensure that the temperature of the heating block is identical to the temperature of the sample.[5]

    • Observe the sample closely through the magnifying lens.

  • Recording the Melting Point Range:

    • T1 (Onset of Melting): Record the temperature at which the first tiny droplet of liquid becomes visible within the solid.

    • T2 (Completion of Melting): Record the temperature at which the last solid crystal melts, and the entire sample is a clear liquid.[1][12]

    • The experimentally determined melting point is reported as the range from T1 to T2.

    • Repeat the accurate measurement at least twice with fresh samples to ensure reproducibility. The values should be consistent.

Interpreting the Results

The data obtained provides two key insights: identity and purity.

  • Sharp Melting Range (e.g., 0.5-2°C): If the experiment yields a narrow melting range, it strongly indicates that the synthesized 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is of high purity. This experimentally determined range can then be established as a reference standard for future batches.

  • Broad or Depressed Melting Range (e.g., >3°C): A wide melting range signifies the presence of impurities.[1][2][6] These could be residual solvents, starting materials, or by-products from the synthesis. In this case, further purification of the compound (e.g., by recrystallization or column chromatography) is necessary, after which the melting point should be re-determined.[14][15]

Conclusion

The determination of the melting point is an indispensable technique in the chemical sciences. For a compound like 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine, where literature data may be sparse, a meticulous experimental approach is required to establish a reliable melting point range. This value not only serves as a crucial identifier but also acts as a benchmark for purity assessment in synthesis and drug development workflows. By following a systematic protocol and carefully interpreting the results, researchers can confidently characterize their materials and ensure the integrity of their scientific findings.

References

  • Title: Melting Point Determination of Organic Compounds: Chemistry Guide Source: Vedantu URL: [Link]

  • Title: Melting point determination Source: University of Calgary URL: [Link]

  • Title: Determination Of Melting Point Of An Organic Compound Source: BYJU'S URL: [Link]

  • Title: What is Melting Point? Source: Mettler Toledo URL: [Link]

  • Title: What factors can affect the melting point of a solid? Source: Quora URL: [Link]

  • Title: Video: Melting Point Determination of Solid Organic Compounds Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Melting point determination Source: SSERC URL: [Link]

  • Title: What Factors Affect Melting Point? Source: Sciencing URL: [Link]

  • Title: Understanding Melting Point: The Key to Material Properties Source: Oreate AI Blog URL: [Link]

  • Title: Why do crystalline solids have a sharp melting point while amphorous solids has a softening range? Source: Quora URL: [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... Source: MDPI URL: [Link]

  • Title: Supporting Information Source: ACS Publications URL: [Link]

  • Title: N-METHYL-2-PYRROLIDONE (NMP) Source: Ataman Kimya URL: [Link]

  • Title: Pyrrolidine | C4H9N | CID 31268 Source: PubChem - NIH URL: [Link]

  • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW Source: MDPI URL: [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine: Safety, Compliance, and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine, a halogenated heterocyclic compound. Our focus is on providing a clear, step-by-step methodology grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Immediate Safety Precautions

Understanding the hazard profile of a compound is the first step in its safe management. While comprehensive toxicological data for 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine may be limited, its structure as a brominated imidazopyridine derivative informs the necessary precautions.

Inherent Hazards:

  • Halogenated Organic Compound: As a brominated aromatic compound, it falls under the category of halogenated organic waste.[1][2][3] These compounds are of particular concern because their improper disposal, especially through combustion at inadequate temperatures, can lead to the formation of hazardous byproducts like brominated dioxins and furans.[4][5]

  • Reactivity: Imidazopyridine derivatives are versatile skeletons in medicinal chemistry, but their reactivity must be respected.[6][7] Avoid mixing with incompatible materials such as strong oxidizing agents, bases, or amines unless a specific neutralization protocol is being followed.[8]

  • Toxicity: Many related brominated pyridine compounds are classified as harmful if swallowed and are known to cause skin, eye, and respiratory irritation.[9][10][11] Therefore, it is prudent to handle 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine with the assumption that it possesses similar toxicological properties.

Required Personal Protective Equipment (PPE): Before handling the compound in any form (pure, in solution, or as waste), personnel must be equipped with the following:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8][12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) suitable for handling halogenated organic compounds.[10][12]

  • Body Protection: A standard laboratory coat.[13]

  • Respiratory Protection: All handling of the solid compound or its volatile solutions should be conducted within a certified chemical fume hood to prevent inhalation.[1][14]

Waste Characterization and Segregation: A Critical Step

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Due to the presence of a bromine atom, 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine waste must be classified and handled as Halogenated Organic Waste .

The rationale for this strict segregation is both environmental and economic. Halogenated solvents require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases like hydrogen bromide (HBr).[4][15][16] Contaminating a large volume of non-halogenated solvent waste (which can often be recycled as fuel) with even a small amount of a halogenated compound renders the entire container subject to this more complex and expensive disposal process.[17]

Protocol for Waste Segregation:

  • Designate a specific waste container exclusively for halogenated organic waste.

  • Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or solid waste.[2][17]

  • This includes not only the compound itself but also any contaminated materials, such as pipette tips, contaminated gloves, or paper towels used for cleaning minor spills.

On-Site Accumulation and Storage

The accumulation of hazardous waste in the laboratory is strictly regulated. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide clear guidelines under the Resource Conservation and Recovery Act (RCRA).[18][19]

Parameter Requirement Regulatory Basis
Container Type Chemically compatible (e.g., glass or high-density polyethylene), in good condition, with a secure, leak-proof screw cap.[2][18]OSHA 29 CFR 1910.1450[19][20]
Labeling Must be clearly labeled with the words "Hazardous Waste" and a full description of the contents (e.g., "Waste 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine in Dichloromethane"). Do not use abbreviations or chemical formulas.[2][13]EPA 40 CFR Part 261[21]
Accumulation Start Date The date when the first drop of waste is added to the container must be clearly marked.[13]EPA Subpart K (for academic labs)[18]
Container Status The container must be kept closed at all times except when actively adding waste.[2]RCRA[18]
Storage Location Store in a designated, well-ventilated satellite accumulation area at or near the point of generation and under the control of laboratory personnel.[11][18]RCRA[18]

Approved Disposal Methodology: High-Temperature Incineration

The industry-standard and environmentally preferred method for disposing of halogenated organic compounds is high-temperature incineration.[15]

The Chemistry of Incineration: When subjected to sufficiently high temperatures (typically >850°C) and excess air, organic bromine compounds are effectively destroyed.[5] The carbon and hydrogen in the molecule are converted to carbon dioxide (CO₂) and water (H₂O), while the bromine is primarily converted to hydrogen bromide (HBr).[4][16]

This HBr is a corrosive acid gas that cannot be released into the atmosphere. Licensed hazardous waste incinerators are equipped with advanced flue gas treatment systems, often involving wet scrubbers containing a basic solution (e.g., caustic soda), to neutralize the HBr before the cleaned gas is discharged.[15][22]

This process ensures the complete destruction of the hazardous organic material while preventing the release of harmful substances.

Step-by-Step Disposal Workflow

The following protocol outlines the procedure from waste generation to final disposal.

Caption: Decision workflow for the disposal of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine.

Protocol:

  • Generation: As waste containing 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is generated, immediately identify it as halogenated waste.

  • Containment: Add the waste to the designated, properly labeled "Halogenated Organic Waste" container.

  • Closure: After adding waste, securely close the container lid. A container should never be left open in the fume hood.[2]

  • Storage: Keep the container in your lab's designated satellite accumulation area.

  • Documentation: Maintain a log sheet near the container detailing the constituents and approximate volumes being added.

  • Disposal Request: Once the container is full, or approaching the maximum storage time limit (typically 6-12 months, check your institution's policy), contact your institution's Environmental Health and Safety (EHS) office or the contracted hazardous waste disposal company to schedule a pickup.[18]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (gloves, lab coat, eye protection).

    • Contain the spill using a chemical spill kit absorbent material.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into the designated "Halogenated Organic Waste" container.

    • Clean the spill area with an appropriate solvent, and place the cleaning materials in the waste container.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If the substance is flammable, turn off all ignition sources if it is safe to do so.

    • Close the laboratory door and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.[2]

By adhering to these rigorous procedures, researchers can ensure that the entire lifecycle of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is managed with the highest commitment to safety, scientific integrity, and environmental stewardship.

References

  • Vertex AI Search. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Daniels Health. (2025, May 21).
  • Nordic Council of Ministers. (2014, March 4).
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • PubMed. (n.d.).
  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • Braun Research Group.
  • National Science Teaching Association (NSTA). (2024, August 16).
  • Environment, Health and Safety - Cornell University. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency (EPA). (n.d.).
  • Occupational Safety and Health Administration (OSHA). (n.d.).
  • Aerosol and Air Quality Research. (2023, October 11).
  • CHIMIA. (n.d.). Bromine Recycling in the Chemical Industry – An Example of Circular Economy.
  • Safety & Risk Services - University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • PubMed. (1993, July). Dramatic improvements in viral inactivation with brominated psoralens, naphthalenes and anthracenes.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.
  • Sigma-Aldrich. (n.d.). 5-Bromoimidazo[1,2-a]pyridine 96%.
  • U.S. Environmental Protection Agency (EPA). (1983, December).
  • Fisher Scientific. (n.d.). Safety Data Sheet for Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • PubChem - National Center for Biotechnology Information. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine.
  • ECHEMI. (n.d.). 5-AMINO-3-BROMO-2-METHYLPYRIDINE SDS.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Other Disposal Guidance | I-WASTE DST.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one.
  • Sigma-Aldrich. (2024, September 7).
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 6-Bromoimidazo[1,2-a]pyridine.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine.
  • ACS Publications - The Journal of Organic Chemistry. (2007, June 23).
  • U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Fact Sheet, Organobromine.
  • MDPI. (2024, June 5).
  • Department of Toxic Substances Control - CA.gov. (n.d.). Acute and Extremely Hazardous Wastes.
  • Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system.
  • Carl ROTH. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
  • ResearchGate. (2025, August 5).
  • U.S. Department of Transportation. (n.d.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities.
  • Environment, Health & Safety - University of California, Berkeley. (n.d.). List of Acutely Hazardous Waste.
  • Cornell Law School - Legal Information Institute. (n.d.). 40 CFR § 721.
  • De La Salle University. (n.d.). Hazardous Waste Codes.
  • Carl ROTH. (2025, March 31).
  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES.
  • National Center for Biotechnology Information (NCBI). (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • Wikipedia. (n.d.). Pyridine.
  • PubMed. (n.d.).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine. As researchers and drug development professionals, a proactive and informed approach to safety is paramount. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your work.

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is limited, a thorough evaluation of structurally similar compounds, such as other brominated imidazo[1,2-a]pyridines and substituted pyridines, allows for a robust and cautious hazard assessment. The primary risks associated with this class of compounds are significant irritation to the skin, eyes, and respiratory system.[1][2]

Inferred Hazard Classification Summary

Hazard ClassCategoryPrimary Concern
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3]
Serious Eye Damage/IrritationCategory 2/2ACauses serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]
Acute Toxicity, OralCategory 4 (Inferred)May be harmful if swallowed.[1][4]

This assessment dictates a stringent approach to personal protective equipment to create a reliable barrier between you and the chemical.

Core Directive: Required Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a critical component of a self-validating safety system. Each element is chosen to counteract a specific, identified hazard. All handling of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine, a solid compound, must be predicated on avoiding dust formation and subsequent inhalation, as well as direct contact.[1][3][5]

Protection TypeSpecificationRationale for Use
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile, 5-mil minimum thickness).[6][7]Prevents skin contact, which can lead to irritation.[3] Nitrile gloves offer good resistance to a range of laboratory chemicals. For prolonged contact, consider double-gloving or using heavier-duty gloves.[6]
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN166 standards.[2][8]Protects against irritation or serious eye damage from airborne dust particles or splashes.[1]
Skin & Body Protection Fully-buttoned laboratory coat. Closed-toe shoes.Minimizes skin exposure on the arms and body. Prevents contamination of personal clothing.[6][8]
Respiratory Protection Work within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of dust, which may cause respiratory tract irritation.[1][4][7]
Workflow for Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Spill_Response Start Spill Occurs Assess Assess Spill Size Is it a minor solid spill? Start->Assess Evacuate Evacuate Area Alert Safety Office Assess->Evacuate No (Major Spill) Contain Ensure PPE is worn Carefully sweep up solid Assess->Contain Yes Collect Place in a sealed hazardous waste container Contain->Collect Clean Clean spill area with soap and water Collect->Clean End Disposal via Licensed Contractor Clean->End

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.